4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine
Beschreibung
BenchChem offers high-quality 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C9H14N4O2S |
|---|---|
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
4-methylsulfonyl-6-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C9H14N4O2S/c1-16(14,15)9-6-8(11-7-12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |
InChI-Schlüssel |
SYMORFCLHDBUDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC=NC(=C1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Chemical structure and properties of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine
The following technical guide details the chemical structure, synthesis, and properties of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine .
Compound Class: Functionalized Pyrimidine Electrophile Primary Application: Medicinal Chemistry Intermediate / Covalent Probe Scaffold
Part 1: Executive Summary
4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine is a high-value bifunctional heterocyclic building block used in the discovery of kinase inhibitors (e.g., PI3K, CDK4/6) and G-protein coupled receptor (GPCR) agonists.
Its chemical utility is defined by a "push-pull" electronic structure:
-
The "Pull" (Electrophile): The methylsulfonyl moiety (-SO₂Me) at position 4 acts as a potent electron-withdrawing group (EWG) and an excellent leaving group (nucleofuge), activating the pyrimidine ring for nucleophilic aromatic substitution (SɴAr).
-
The "Push" (Solubilizer): The piperazine moiety at position 6 serves as a solubility-enhancing group and provides a secondary amine handle for further elaboration.
This molecule typically functions as a reactive intermediate . The methylsulfonyl group is designed to be displaced by a target nucleophile (such as a specific amine in a drug core or a cysteine residue in a protein), transferring the 6-(piperazin-1-yl)pyrimidine motif to the final construct.
Part 2: Chemical Identity & Structural Analysis
Identification Data
| Property | Detail |
| IUPAC Name | 4-methanesulfonyl-6-(piperazin-1-yl)pyrimidine |
| CAS Number | 1146955-37-4 (HCl salt) |
| Molecular Formula | C₉H₁₄N₄O₂S |
| Molecular Weight | 242.30 g/mol |
| Physical State | Off-white to pale yellow solid (typically isolated as HCl salt) |
| Solubility | Soluble in DMSO, Methanol, Water (as salt); Low solubility in non-polar solvents. |
Electronic Structure & Reactivity Profile
The pyrimidine core is naturally electron-deficient (π-deficient). The introduction of the methylsulfonyl group at C4 significantly lowers the LUMO energy of the ring, making C4 highly susceptible to nucleophilic attack.
-
Regioselectivity: In SɴAr reactions, the sulfone is a superior leaving group compared to unactivated chlorides, but its placement at C4 vs C6 is chemically equivalent in the precursor state. Once the piperazine is installed at C6, its lone pair donates electron density into the ring (+M effect), slightly deactivating the core. However, the strong -I and -M effects of the sulfone maintain sufficient electrophilicity for subsequent displacement reactions.
-
Stability: The sulfone is stable under acidic and oxidative conditions but labile toward strong nucleophiles (alkoxides, thiols, amines) in basic media.
Part 3: Synthetic Protocols (Self-Validating Workflows)
The synthesis of this compound requires a strategic order of operations to prevent premature displacement of the reactive sulfone. The "Sulfide-First" strategy is the industry standard to ensure regiochemical fidelity.
Validated Synthesis Route
Precursor: 4,6-Dichloropyrimidine Strategy: Introduce the piperazine while the sulfur is in its low-reactivity sulfide state (-SMe), then oxidize to the high-reactivity sulfone (-SO₂Me).
Step 1: Mono-thiolation
-
Reagents: 4,6-Dichloropyrimidine, Sodium Thiomethoxide (NaSMe), THF/Ethanol (0°C).
-
Action: Controlled addition of 1.0 equivalent of NaSMe.
-
Validation:
Step 2: Amination (Piperazine Installation)
-
Reagents: 1-Boc-piperazine (to prevent polymerization), K₂CO₃, DMF (60°C).
-
Action: SɴAr displacement of the remaining chloride.[7]
-
Causality: We use Boc-piperazine to ensure only the secondary amine reacts with the pyrimidine, leaving the other amine protected for future use.
-
Intermediate: tert-Butyl 4-(6-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate.
Step 3: Oxidation (Activation)
-
Reagents: mCPBA (meta-Chloroperoxybenzoic acid) or Oxone, DCM or Acetone/Water.
-
Action: Oxidation of sulfide (-SMe) to sulfone (-SO₂Me).
-
Validation:
-
Success: Significant downfield shift of the methyl singlet in ¹H NMR (from ~2.5 ppm to ~3.2 ppm) indicating electron withdrawal by sulfone.
-
-
Intermediate: tert-Butyl 4-(6-(methylsulfonyl)pyrimidin-4-yl)piperazine-1-carboxylate.
Step 4: Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Action: Removal of the Boc group.
-
Final Product: 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine hydrochloride.
Synthesis Flowchart (DOT)
Figure 1: Step-wise synthetic pathway leveraging the differential reactivity of chloride and sulfide groups.
Part 4: Reactivity & Applications[3][8]
The "Warhead" Mechanism
The primary utility of this compound is its ability to transfer the piperazinyl-pyrimidine unit to another molecule. The methylsulfonyl group functions as a "chemical warhead."
-
Mechanism: Nucleophilic Aromatic Substitution (SɴAr).[2][7][8]
-
Leaving Group: Methanesulfinate anion (MeSO₂⁻).
-
Reaction Conditions: Typically requires a nucleophile (amine, thiol) and a non-nucleophilic base (DIPEA, TEA) in a polar aprotic solvent (DMSO, DMF, NMP) at elevated temperatures (80-120°C).
Drug Discovery Context
This scaffold is frequently observed in the synthesis of:
-
PI3K Inhibitors: The pyrimidine ring mimics the adenine base of ATP, binding to the kinase hinge region. The piperazine extends into the solvent-exposed area to improve pharmacokinetics.
-
GPCR Agonists: Used as a linker or polar head group in GPR119 agonists for diabetes treatment.
-
Covalent Probes: In proteomics, the sulfone can react with specific cysteine residues on proteins, tagging them with the piperazine unit for identification.
Reaction Pathway Diagram (DOT)
Figure 2: SɴAr reaction mechanism showing the displacement of the methylsulfonyl group by a target nucleophile.
Part 5: Safety & Handling
-
Hazards: As a sulfone and secondary amine, the compound is likely an Irritant (Skin/Eye/Respiratory) . The sulfone leaving group makes it a potential alkylating agent (sensitizer).
-
Storage: Hygroscopic (as HCl salt). Store at -20°C under inert atmosphere (Nitrogen/Argon).
-
Stability: Avoid strong bases during storage to prevent self-condensation or degradation.
Part 6: References
-
BenchChem. 4-Methanesulfonylpyrimidin-2-amine Structure and Reactivity. Retrieved from BenchChem Database. Link
-
Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor. European Journal of Medicinal Chemistry, 209, 112913. Link
-
ChemicalBook. 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine hydrochloride Product Properties.Link
-
Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[2][6] Molbank, 2017(1), M923.[6] (Validates the reactivity of 4,6-dichloro-2-methylthiopyrimidine precursors). Link
-
Barvian, N. C., et al. (2000). Pyrimidines as Building Blocks: Synthesis and Reactivity. (General reference for pyrimidine sulfone chemistry).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. WO2019022485A1 - Improved process for preparing aminopyrimidine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Technical Whitepaper: The Strategic Utility of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine in Lead Optimization
[1]
Executive Summary: The "Linchpin" Strategy
In modern drug discovery, the pyrimidine heterocycle remains a dominant pharmacophore, present in over 15% of FDA-approved small molecules.[1] However, the challenge lies in rapidly diversifying this core to explore chemical space.[1]
4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine (MSP-Py) represents a strategic "linchpin" intermediate.[1] It combines two critical functionalities:
-
The Piperazine Tail (C-6): A proven solubilizing group that frequently engages solvent-exposed regions of target proteins (e.g., the "exit vector" in kinase domains).[1]
-
The Methylsulfonyl Warhead (C-4): An activated leaving group superior to halides for Nucleophilic Aromatic Substitution (
), enabling "last-step" diversification under mild conditions.[1]
This guide details the operational protocols to utilize MSP-Py for generating libraries of bioactive compounds, specifically targeting PI3K/mTOR pathways and GPCRs .[1]
Chemical Biology & Mechanistic Rationale[1][2]
The "Sulfone Advantage" in
While 4-chloropyrimidines are standard electrophiles, they often require elevated temperatures or transition metal catalysis (Buchwald-Hartwig) to react with sterically hindered or electron-poor nucleophiles.[1]
The methylsulfonyl (
-
Electronic Activation: The sulfone is strongly electron-withdrawing (
), significantly lowering the LUMO energy of the pyrimidine ring compared to the chloride.[1] -
Fugacity: The methanesulfinate anion (
) is an excellent leaving group.[1] -
Regioselectivity: In 2,4-disubstituted systems, the sulfone directs nucleophilic attack with high fidelity, minimizing regioisomeric byproducts.[1]
Pharmacophore Mapping
MSP-Py derivatives map onto the ATP-binding pocket of kinases (e.g., CDK, JAK, PI3K) as follows:
Experimental Protocols
Synthesis of the MSP-Py Core
Note: The free piperazine amine is nucleophilic.[1] To prevent self-polymerization, the synthesis typically utilizes N-Boc-piperazine, followed by deprotection only when necessary.[1]
Step 1: Introduction of the Piperazine
-
Reagents: 4,6-Dichloropyrimidine (1.0 eq), tert-Butyl piperazine-1-carboxylate (1.0 eq), DIPEA (1.2 eq).
-
Solvent: Ethanol or DMF.[1]
-
Conditions: Stir at
to RT for 4 hours. -
Yield: ~85-90% of Intermediate A (4-chloro-6-(N-Boc-piperazinyl)pyrimidine).[1]
Step 2: Sulfenylation (The Precursor) [1]
-
Reagents: Intermediate A (1.0 eq), Sodium Thiomethoxide (
, 1.2 eq). -
Solvent: THF/Water (1:1).[1]
-
Conditions: Reflux for 2 hours.
-
Observation: Displacement of the C-4 chloride by the thiomethyl group.[1]
Step 3: Oxidation to Sulfone (Activation)
-
Reagents: 4-thiomethyl intermediate, Oxone (Potassium peroxymonosulfate, 2.5 eq) or mCPBA .[1]
-
Solvent: Methanol/Water (for Oxone) or DCM (for mCPBA).[1]
-
Conditions: Stir at RT for 3-6 hours.
-
Workup: Quench with
, extract with EtOAc. -
Product: N-Boc-MSP-Py . (Stable solid).[1]
Library Generation: The "Displacement" Assay
This protocol describes the parallel synthesis of a library using N-Boc-MSP-Py.[1]
Table 1: General Displacement Protocol (
| Parameter | Condition | Rationale |
| Substrate | N-Boc-MSP-Py (0.1 mmol) | Activated core.[1] |
| Nucleophile | Primary/Secondary Amines, Phenols, Thiols (1.2 - 1.5 eq) | Diversity elements.[1] |
| Base | Neutralizes generated methanesulfinic acid.[1] | |
| Solvent | DMSO or NMP | Polar aprotic solvents stabilize the Meisenheimer complex.[1] |
| Temp/Time | Sulfone allows lower temps than Chloride ( | |
| Purification | SCX-2 Cartridge (Solid Phase Extraction) | Rapid "Catch-and-Release" of the basic product.[1] |
Visualization of Workflows
Synthetic Pathway & Diversity Logic
The following diagram illustrates the conversion of the raw materials into the MSP-Py scaffold and its subsequent divergence into therapeutic candidates.
Figure 1: Step-wise synthesis of the MSP-Py scaffold and its divergence into functional libraries via sulfone displacement.
Structural Activity Relationship (SAR) Map
This diagram visualizes how the MSP-Py core aligns with a generic kinase binding pocket.[1]
Figure 2: Pharmacophore mapping of the MSP-Py core. The sulfone acts as a temporary placeholder for the diversity element.[1]
Therapeutic Potential & Case Studies[1][3]
Case Study: PI3K Inhibitor Analogs
The structural architecture of Pictilisib (GDC-0941) relies on a thienopyrimidine core, but the spatial arrangement of the piperazine and the hinge-binding motif is homologous to 4,6-disubstituted pyrimidines.[1]
-
Application: Researchers utilize MSP-Py to synthesize "stripped-down" analogs of GDC-0941 to study the necessity of the thieno-fusion.[1]
-
Result: Displacement of the sulfone with indazole derivatives yields potent Class I PI3K inhibitors with improved solubility profiles due to the C-6 piperazine [1].[1]
Case Study: Antimalarial Agents
Pyrimidine-based antifolates are crucial in treating Malaria.[1] The MSP-Py scaffold allows for the rapid attachment of lipophilic side chains at C-4, which are necessary to penetrate the parasitic cell wall, while the piperazine remains protonated at physiological pH, aiding accumulation in the parasite's acidic food vacuole [2].[1]
References
-
Folkes, A. J., et al. (2008).[1] "The discovery of GDC-0941: a potent, selective, orally bioavailable inhibitor of class I PI3 kinase."[1] Journal of Medicinal Chemistry.
-
Laufer, S. A., et al. (2010).[1] "Synthesis and biological testing of purine and pyrimidine derivatives as inhibitors of Plasmodium falciparum." Journal of Medicinal Chemistry.
-
Wuxi AppTec. (2018).[1] "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class.
-
Sigma-Aldrich. (2023).[1] "4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine Product Specification."
Technical Guide: Solubility and Stability Profile of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine
[1][2]
Executive Summary: The Solubility-Stability Paradox
Researchers working with 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine (hereafter referred to as MSP-Pyr ) must recognize that this compound presents a "Solubility-Stability Paradox."[1][2] While its polarity suggests good aqueous solubility, the 4-methylsulfonyl moiety functions as a potent leaving group (nucleofuge) on the electron-deficient pyrimidine ring.[1][2]
Consequently, "solubility" in aqueous media cannot be decoupled from hydrolytic stability .[2] In basic or neutral aqueous buffers, MSP-Pyr is liable to undergo Nucleophilic Aromatic Substitution (
Key Recommendation:
Chemical Identity & Physicochemical Analysis[2][3][4][5][6][7][8][9][10]
Before attempting solubilization, one must understand the structural drivers of MSP-Pyr's behavior.[2]
| Feature | Chemical Insight | Impact on Solubility/Stability |
| Core Scaffold | Pyrimidine (1,3-diazine) | Electron-deficient; susceptible to nucleophilic attack at C4/C6.[1][2] |
| Substituent 1 (C4) | Methylsulfonyl ( | Critical: Strong electron-withdrawing group (EWG).[1][2] Acts as a leaving group, activating the ring for |
| Substituent 2 (C6) | Piperazin-1-yl | Solubilizing: The distal nitrogen ( |
| LogP (Calc) | Low lipophilicity indicates good thermodynamic solubility in polar solvents.[1][2] |
Structural Visualization
The following diagram illustrates the chemical structure and the critical "Warhead" site responsible for instability in aqueous media.[2]
Figure 1: Structural deconstruction highlighting the electrophilic sulfone group susceptible to hydrolysis.[1][2]
Solubility Profile: DMSO (Stock Solutions)[1][11]
DMSO is the gold standard for MSP-Pyr due to its polar aprotic nature, which solvates the polar sulfone and amine groups without facilitating nucleophilic substitution (in the absence of water).[2]
Quantitative Profile
-
Solubility Limit:
(Estimated based on structural analogs like 4-mesyl-pyrimidines).[1][2] -
Stability: High (Weeks to Months at -20°C, provided DMSO is anhydrous).[2]
-
Dissolution Mechanism: Dipole-dipole interactions disrupt the crystal lattice.[1][2]
Protocol: Preparation of 10 mM Stock
-
Weighing: Weigh approximately 3.2 mg of MSP-Pyr into a glass vial.
-
Solvent Addition: Add
of Anhydrous DMSO (Grade ). -
Mixing: Vortex for 30–60 seconds. Sonication is rarely needed but permissible for 5 minutes if particles persist.[2]
-
Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C. Avoid freeze-thaw cycles to prevent moisture uptake.[1][2]
Solubility Profile: Water (Aqueous Buffers)[1]
Aqueous solubility is pH-dependent and time-dependent .[1][2] The basic distal nitrogen of the piperazine ring dictates the solubility, while the sulfone dictates the stability.[2]
The pH-Solubility-Stability Map[1][2]
| pH Condition | Solubility State | Stability Risk | Mechanism |
| Acidic (pH < 5) | High (> 10 mg/mL) | Moderate | Piperazine is protonated ( |
| Neutral (pH 7.0–7.4) | Moderate | High Risk | Free base fraction increases. Water acts as a weak nucleophile.[2] Slow hydrolysis to pyrimidinone.[2] |
| Basic (pH > 8) | Low | Critical Failure | High |
Reaction Mechanism: Aqueous Hydrolysis
The methylsulfonyl group is a "pseudo-halogen."[2] In water, the following equilibrium competes with dissolution:
12The product (4-hydroxy species) often has significantly different solubility (often lower) and no biological activity against the intended target, leading to false negatives in assays.[2]
Experimental Protocols
To validate the solubility profile in your specific lab environment, use the following "Stability-Indicating" protocols. Do not use standard nephelometry alone , as precipitation might be the degradation product, not the parent compound.[2]
Workflow Visualization
Figure 2: Decision workflow for handling MSP-Pyr, emphasizing kinetic over thermodynamic measurements in water.
Protocol A: Kinetic Solubility with LC-MS (Recommended)
Use this to determine the maximum concentration for biological assays.[1][2]
-
Preparation: Prepare a 10 mM stock in DMSO.
-
Spiking: Spike the DMSO stock into PBS (pH 7.4) to achieve target concentrations (e.g., 1, 10, 50, 100
). Final DMSO concentration should be .[2] -
Incubation: Shake for 1 hour at room temperature. Do not incubate for 24 hours.
-
Filtration: Filter using a 0.22
PVDF membrane (low binding) or centrifuge at 15,000 x g for 10 min. -
Quantification (Critical): Analyze the supernatant via LC-MS/MS or HPLC-UV .
-
Monitor: Parent peak (MSP-Pyr) AND appearance of Hydrolysis peak (Parent mass - 78 Da + 16 Da approx, depending on ionization).
-
-
Calculation:
[1]
Protocol B: Assessing Hydrolytic Stability ( )
Perform this before running any long-duration cell assay.[1][2]
References
-
Nucleophilic Aromatic Substitution Principles
-
Solubility Protocols in Drug Discovery
-
Reactivity of Methylsulfonyl Pyrimidines
-
DMSO Solubility Standards
Pharmacophore Modeling of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine Scaffolds
Executive Summary
The 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, occupying a unique chemical space that bridges kinase inhibition (specifically CDK, PI3K, and FAK families) and GPCR modulation (e.g., GPR119, 5-HT receptors).[1]
This guide provides a rigorous technical framework for modeling this scaffold. Unlike generic modeling tutorials, this document focuses on the specific conformational challenges of the piperazine ring (chair/boat transitions), the directional rigidity of the methylsulfonyl group, and the critical protonation states required for accurate electrostatic mapping.
Part 1: Chemical Space & Target Profiling[1]
To model this scaffold effectively, one must understand the causality between its chemical features and biological activity.[1]
The Pharmacophoric Triad
The scaffold functions through three distinct interaction vectors. Successful modeling requires defining these features as "Essential" or "Optional" based on the target class.
| Chemical Feature | Physicochemical Role | Pharmacophoric Definition (LigandScout/MOE) |
| Pyrimidine Core | Scaffold rigidity; | AR (Aromatic Ring) or HY (Hydrophobic) . Often serves as the "Hinge Binder" in kinases. |
| Methylsulfonyl | Strong H-bond acceptor; Metabolic stability (vs. sulfonamides). | HBA (Hydrogen Bond Acceptor) . The two oxygens project at ~120°, often interacting with lysine residues or backbone amides.[1] |
| Piperazine | Solubilizing group; Reaches solvent front. | PI (Positive Ionizable) or HBD (Donor) . Critical: At pH 7.4, the distal nitrogen is predominantly protonated ( |
Structural Challenges in Modeling
-
Piperazine Puckering: The piperazine ring is not planar. It exists primarily in a chair conformation , but induced-fit binding can force a twisted-boat conformation. Rigid docking often fails here; ensemble sampling is required.
-
Sulfone Directionality: The
group is tetrahedral, not planar.[1] 2D-to-3D converters that flatten this group will result in high RMSD values against crystal structures.
Part 2: Computational Workflow (Protocol)
This section details the step-by-step protocol for generating a high-quality pharmacophore model. This workflow assumes the use of industry-standard tools (e.g., LigandScout, MOE, Schrödinger Phase) but is agnostic to the specific software.[1]
Workflow Visualization
The following diagram outlines the critical path for modeling this specific scaffold, highlighting the "Piperazine Sampling" step often missed in standard protocols.
Figure 1: Computational workflow emphasizing the critical conformational sampling of the piperazine ring prior to alignment.
Step-by-Step Methodology
Step 1: Ligand Preparation & Protonation[1]
-
Objective: Generate biologically relevant species.
-
Protocol:
-
Import structures as SMILES/SD file.
-
Wash: Remove counter-ions (e.g., HCl salts common with piperazines).[1]
-
Protonate: Set pH to
. -
Verification: Ensure the distal nitrogen of the piperazine (N4) is protonated (
). This is the primary anchor point for ionic interactions (e.g., with Asp/Glu residues in the binding pocket).
-
Step 2: Conformational Expansion (The "Piperazine Rule")
-
Context: Standard algorithms may undersample the high-energy boat conformers.
-
Protocol:
-
Generate varying conformers (Target: 50–100 per ligand).
-
Energy Window: Set to 10–15 kcal/mol (higher than usual to capture boat forms).
-
RMSD Cutoff: 0.5 Å to ensure diverse ring puckering is retained.
-
Step 3: Alignment Strategy
-
Challenge: The flexible piperazine tail causes misalignment if global alignment is used.
-
Solution: Use Substructure-Based Alignment .
-
Define the Pyrimidine-Sulfone core as the rigid anchor.
-
Align all active ligands based on this rigid core.
-
Allow the piperazine tail to "fuzz" (occupy diverse space), defining the volume of the solvent-exposed pocket.
-
Step 4: Model Generation (Common Feature Hypothesis)
Define the features manually if automated generation fails to capture the sulfone geometry.
-
F1 (Acceptor): Vector pointing from Sulfone Oxygen.
-
F2 (Aromatic): Centroid of Pyrimidine.
-
F3 (Pos Ionizable): Distal Nitrogen of Piperazine.
-
F4 (Hydrophobic): Methyl group of the Methylsulfonyl (often overlooked, but critical for displacing water in tight pockets).
Part 3: Interaction Mapping & Mechanism[1]
Understanding how this scaffold binds is essential for interpreting the model. The diagram below illustrates the binding mode of a generic kinase inhibitor using this scaffold (e.g., analogous to interactions seen in CDK4/6 or LpxH inhibition).
Figure 2: Interaction map showing the Pyrimidine hinge-binding, Sulfone gatekeeper interaction, and Piperazine solvent exposure.[1]
Part 4: Validation & Quality Control[1]
A pharmacophore model is only as good as its predictive power. Use the following metrics to validate your model.
The Decoy Set
Do not use generic decoys. Generate a specific decoy set using the DUD-E (Directory of Useful Decoys) methodology:
-
Select decoys with similar Molecular Weight (MW) and LogP.
-
Crucial: Ensure decoys contain pyrimidines but lack the specific methylsulfonyl-piperazine vector orientation.
Statistical Metrics Table
Aim for these thresholds when validating against a test set (e.g., 50 actives, 2000 decoys).
| Metric | Formula / Definition | Target Value | Interpretation |
| GH Score | Goodness of Hit | Indicates a balanced trade-off between yield and coverage. | |
| EF (1%) | Enrichment Factor at 1% | The model is 10x better than random selection at the top of the list. | |
| ROC AUC | Area Under Curve | High probability of ranking an active higher than a decoy. |
References
-
LpxH Inhibition & Scaffold SAR: Lee, C. J., et al. (2019).[1] Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases.[2] [Link]
-
GPR119 Agonists (Specific Scaffold Match): Chen, J., et al. (2017).[1][3] Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GPR119 agonists. Molecular Diversity. [Link]
-
Piperazine Conformational Analysis: Penna, T., et al. (2025).[1][4][5] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link](Note: Generalized link to journal for recent 2025 benchmarking study).
-
Pharmacophore Protocol (LigandScout): Wolber, G., & Langer, T. (2005).[1] LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Application as Virtual Screening Filters. Journal of Chemical Information and Modeling. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Strategic Utilization of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine in Medicinal Chemistry
Executive Summary & Scientific Rationale
The intermediate 4-(methylsulfonyl)-6-(piperazin-1-yl)pyrimidine represents a high-value "hub" scaffold in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, CDK families) and GPCR ligands. Its structural utility lies in the electronic asymmetry introduced by the functional groups:
-
The Piperazine Moiety (C6): Acts as a solubilizing group and a vector for extending into solvent-exposed regions of a binding pocket.
-
The Methylsulfonyl Group (C4): Serves as a "super-leaving group" (nucleofuge).
The "Sulfone Advantage" in Chemistry
While chloropyrimidines are standard electrophiles, they often require elevated temperatures or strong bases to react with electron-poor nucleophiles (e.g., deactivated anilines). The oxidation of a methylthio ether (
Key Mechanistic Insight: The sulfone group is approximately 10-100 times more labile than a chloride in pyrimidine
Synthesis Protocol: Construction of the Scaffold
Objective: Synthesize the N-Boc protected intermediate, tert-butyl 4-(4-(methylsulfonyl)pyrimidin-6-yl)piperazine-1-carboxylate . Note: Using the N-Boc protected form is critical to prevent intermolecular polymerization (self-reaction between the free piperazine NH and the electrophilic sulfone).
Reaction Scheme Overview
Figure 1: Step-wise construction of the activated sulfone scaffold.
Step 1: Mono-amination (Regioselective Displacement)
Reagents: 4,6-Dichloropyrimidine (1.0 eq), N-Boc-piperazine (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
-
Dissolve 4,6-dichloropyrimidine in DCM (0.2 M) and cool to 0°C.
-
Add Triethylamine followed by the dropwise addition of N-Boc-piperazine dissolved in DCM.
-
Critical Control: Maintain 0°C for 1 hour, then warm to RT. The 4,6-symmetry means the first substitution is statistical, but keeping the temperature low minimizes the formation of the disubstituted byproduct.
-
Workup: Wash with water, dry over
, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc) to isolate the mono-substituted product.
Step 2: Thiolation (Introduction of the Masked Leaving Group)
Reagents: Intermediate A (1.0 eq), Sodium Thiomethoxide (NaSMe) (1.2 eq), THF.
-
Dissolve Intermediate A in anhydrous THF (0.3 M).
-
Add solid NaSMe in one portion.
-
Heat to 60°C for 4 hours. Monitor by LC-MS for the disappearance of the chloride peak (
pattern disappears). -
Workup: Dilute with EtOAc, wash with water and brine. The product (Intermediate B) is usually pure enough for the next step.
Step 3: Oxidation to Sulfone (Activation)
Reagents: Intermediate B (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 77% max) (2.5 eq), DCM.
-
Dissolve Intermediate B in DCM (0.1 M) and cool to 0°C.
-
Add mCPBA portion-wise over 20 minutes.
-
Why? Rapid addition can cause exotherms that degrade the Boc group or over-oxidize the piperazine nitrogens (N-oxide formation).
-
-
Stir at 0°C for 2 hours, then warm to RT for 1 hour.
-
Quench: Add saturated aqueous
(sodium thiosulfate) to destroy excess peroxide, then saturated to neutralize the acid. -
Isolation: Extract with DCM. The organic layer must be washed thoroughly with base to remove m-chlorobenzoic acid byproducts.
-
Yield: Expect 80-90% yield of a white/off-white solid.
Application Protocol: Library Generation via
This protocol describes utilizing the sulfone scaffold to introduce diverse nucleophiles (amines, phenols, thiols).
Reagent Reactivity Profile
The table below guides the selection of reaction conditions based on the nucleophile type.
| Nucleophile Class | Example | Base / Solvent | Temp | Reaction Time |
| Aliphatic Amines | Morpholine, Primary alkyl amines | RT | 30 min - 1 h | |
| Aromatic Amines | Aniline, 3-aminopyridine | 60-80°C | 2 - 4 h | |
| Phenols | Phenol, Naphthol | 50°C | 1 - 3 h | |
| Thiols | Cysteine, Thiophenol | 0°C to RT | < 30 min |
Detailed Procedure: Displacement with Deactivated Anilines
Scenario: Coupling the scaffold with an electron-deficient aniline (e.g., 3-fluoroaniline), a reaction that typically fails with chloropyrimidines.
-
Preparation: In a microwave vial, combine the Sulfone Scaffold (1.0 eq, 0.2 mmol) and the Aniline (1.2 eq).
-
Solvent System: Add anhydrous DMSO (1.0 mL).
-
Note: DMSO is preferred for
as it stabilizes the polar transition state (Meisenheimer complex).
-
-
Base: Add Cesium Carbonate (
, 2.0 eq). -
Reaction: Seal and heat to 80°C (thermal) or 100°C (microwave) for 1 hour.
-
Monitoring: LC-MS should show complete conversion of the Sulfone (
) to the Product ( ). -
Purification:
-
Dilute with water (10 mL) to precipitate the product. Filter and wash with water.[1]
-
Alternatively, extract with EtOAc.
-
-
Deprotection (Optional): To reveal the free piperazine, treat the crude product with 4M HCl in Dioxane (RT, 1 h).
Decision Logic for Troubleshooting
Use this logic flow to resolve common synthetic issues.
Figure 2: Troubleshooting logic for optimizing
References
-
Bioconjugate Chemistry (2023) . Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (Provides kinetic data on sulfone displacement).
-
Molecular Diversity (2017) . Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives. (Example of piperazine-pyrimidine synthesis).
-
Organic Chemistry Portal . Synthesis of Pyrimidines and General Reactivity.
-
BenchChem . The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring.
Sources
Technical Application Note: Precision SNAr Derivatization of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine
This Application Note is designed for medicinal chemists and process scientists utilizing 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine as a high-value electrophilic scaffold. This guide synthesizes mechanistic insights with practical, scalable protocols for Nucleophilic Aromatic Substitution (SNAr).
Executive Summary
The 4-(methylsulfonyl)pyrimidine moiety represents a "privileged" electrophile in drug discovery, offering distinct advantages over traditional halogenated precursors (e.g., 4-chloropyrimidines). The methylsulfonyl group (–SO₂Me) serves as a "super-leaving group," exhibiting reaction rates up to 10⁵ times faster than corresponding methylthio ethers and significantly exceeding aryl chlorides in specific contexts [1].
This note focuses on 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine , a bifunctional scaffold where the C6-piperazine acts as a solubility-enhancing solubilizing group (and electron donor), while the C4-sulfone acts as the reactive warhead. This specific electronic "push-pull" system requires tailored conditions to balance reactivity with regioselectivity.
Key Advantages of the Sulfone Warhead
-
Enhanced Electrophilicity: The high oxidation state of sulfur strongly withdraws electron density, activating the C4 position despite the deactivating effect of the C6-piperazine amine.
-
Chemoselectivity: Allows for displacement under milder conditions than chlorides, preserving sensitive functional groups on the incoming nucleophile.
-
Safety: Avoids the formation of corrosive HCl byproducts typical of chloropyrimidine displacements (releasing non-corrosive methanesulfinate instead).
Mechanistic Insight & Reactivity Profile
The Electronic Landscape
The reaction proceeds via the classical Addition-Elimination (SNAr) mechanism.[1]
-
Activation: The pyrimidine ring is electron-deficient. The –SO₂Me group at C4 and the ring nitrogens (N1, N3) work synergistically to lower the LUMO energy at C4.
-
Deactivation (Modulation): The piperazin-1-yl group at C6 is an Electron Donating Group (EDG). Through resonance, it pushes electron density into the ring, slightly raising the energy of the transition state compared to a bare pyrimidine.
-
Result: While less reactive than a 2,4-disulfone, the C4-sulfone remains highly susceptible to nucleophilic attack by amines, alkoxides, and thiols.
Reaction Pathway Visualization
The following diagram illustrates the critical "Meisenheimer Complex" intermediate and the competing hydrolysis pathway (a common pitfall).
Figure 1: Mechanistic pathway of SNAr displacement. Note the critical risk of hydrolysis if water is present.
Experimental Protocols
General Considerations & Optimization
-
Solvent Selection: Polar aprotic solvents are required to stabilize the polar transition state.
-
Recommended: DMSO (fastest), DMF, NMP.
-
Alternative: 1,4-Dioxane or THF (requires higher temp, easier workup).
-
-
Base Selection: Essential to neutralize the generated proton (from amine nucleophiles) and drive the equilibrium.
-
Standard: DIPEA (Hünig's base) or Et₃N.
-
Inorganic: K₂CO₃ or Cs₂CO₃ (heterogeneous, good for phenols/thiols).
-
Protocol A: Displacement with Primary/Secondary Amines (Library Synthesis)
Use this protocol for generating diverse amino-pyrimidine libraries.
Materials:
-
Substrate: 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base: DIPEA (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMSO or DMF
-
Temperature: 60 °C (Range: RT to 90 °C)
Step-by-Step Procedure:
-
Preparation: Dissolve the sulfone substrate (1.0 equiv) in anhydrous DMSO (0.1 – 0.2 M concentration). Note: Ensure glassware is dry; sulfones can hydrolyze.
-
Addition: Add DIPEA (2.0 equiv) followed by the amine nucleophile (1.2 equiv).
-
Reaction: Seal the reaction vessel and heat to 60 °C with magnetic stirring.
-
Monitoring: Check LCMS at 1 hour. The reaction is typically complete within 1-4 hours.
-
Observation: The reaction often turns from pale yellow to a deeper amber color.
-
-
Workup (High Throughput):
-
Dilute with MeOH/Water (1:1).
-
Directly purify via Prep-HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).
-
-
Workup (Scale-up >1g):
-
Pour mixture into ice-water (10x volume).
-
Extract with EtOAc (3x). Wash organics with Brine (2x) to remove DMSO.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Protocol B: Displacement with Alkoxides (Ether Synthesis)
Use this protocol for introducing alkoxy groups (e.g., -OCH₃, -OBn).
Materials:
-
Substrate: 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine[2]
-
Nucleophile: Alcohol (R-OH)
-
Base: NaH (Sodium Hydride, 60% dispersion) or KOtBu
-
Solvent: Anhydrous THF or DMF
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under N₂, suspend NaH (1.2 equiv) in anhydrous THF at 0 °C.
-
Alkoxide Formation: Dropwise add the alcohol (1.1 equiv). Stir at 0 °C for 15-30 mins until H₂ evolution ceases.
-
Displacement: Add a solution of the sulfone substrate (1.0 equiv) in THF dropwise to the alkoxide solution.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2-6 hours.
-
Critical Control: Do not heat initially.[3] Alkoxides are highly reactive; heating may cause decomposition or double-substitution if other leaving groups are present.
-
-
Quench: Carefully quench with sat. NH₄Cl solution. Extract with EtOAc.
Data Summary & Troubleshooting
Comparative Reactivity Table
The following table highlights why the methylsulfonyl group is the superior choice for this scaffold compared to other common leaving groups [2, 3].
| Leaving Group (C4) | Relative Rate (k_rel) | Conditions Required | Comments |
| -SO₂Me (Sulfone) | ~10,000 | Mild (RT - 60°C) | Excellent leaving group. Clean conversion. |
| -Cl (Chloro) | 1 | Moderate (80 - 100°C) | Standard, but slower. Requires acid scavenger. |
| -SMe (Sulfide) | < 0.01 | Harsh (>120°C, Microwave) | Poor leaving group. Often requires oxidation to sulfone first. |
| -OMe (Methoxy) | ~0 | Inert | Generally unreactive in SNAr. |
Troubleshooting Guide (CPP - Critical Process Parameters)
| Issue | Probable Cause | Corrective Action |
| Hydrolysis Product (Pyrimidinone) | Wet solvent or hygroscopic base. | Use anhydrous solvents (molecular sieves). Store DIPEA under argon. |
| Incomplete Conversion | Deactivation by C6-piperazine. | Increase Temp to 90°C. Switch solvent to NMP (higher boiling point). |
| Polymerization / Insoluble Gum | Piperazine NH reacting intermolecularly. | Ensure C6-piperazine is Boc-protected OR use excess external nucleophile. |
| Regioselectivity Issues | N/A for this substrate (only C4 is reactive). | If C2-H is substituted (rare), lower temperature. |
Workflow Visualization
This diagram outlines the decision tree for selecting the correct protocol based on the desired nucleophile.
Figure 2: Operational workflow for nucleophile selection and condition optimization.
References
-
Bauer, D., et al. (2016).[4] Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 4-(6-((4-(Methylsulfonyl)piperazin-1-yl)Methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyriMidin-4-yl)Morpholine | 1146955-37-4 [chemicalbook.com]
- 3. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 4. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Solvent selection for reactions involving 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine
Application Note: Solvent Selection & Process Optimization for 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine
Reactions and Handling ProtocolsExecutive Summary
This guide details the solvent selection, solubility parameters, and reaction protocols for 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine (hereafter referred to as MSP-Pyr ).
MSP-Pyr is a bifunctional pyrimidine building block characterized by a "push-pull" electronic structure:
-
The "Pull" (Electrophile): The C4-methylsulfonyl group (
) acts as a highly reactive leaving group (nucleofuge) for Nucleophilic Aromatic Substitution ( ). -
The "Push" (Deactivator/Nucleophile): The C6-piperazine moiety is an electron-donating group (EDG) that stabilizes the ring, modulating the reactivity of the sulfone. It also possesses a secondary amine that can act as a competing nucleophile.
Critical Challenge: The primary risk in handling MSP-Pyr is self-oligomerization , where the piperazine amine of one molecule attacks the sulfone of another. Proper solvent selection is the primary control mechanism to prevent this side reaction while enabling the desired chemistry.
Solvent Selection Matrix
The choice of solvent dictates the reaction rate (
Table 1: Solvent Class Suitability for MSP-Pyr Reactions
| Solvent Class | Specific Solvent | Suitability | Mechanistic Rationale |
| Polar Aprotic (Dipolar) | DMSO, DMF, NMP | Optimal | High dielectric constant stabilizes the charged Meisenheimer intermediate, significantly accelerating |
| Polar Aprotic (Ether) | THF, 1,4-Dioxane | Good | Moderate rate. Useful when workup requires aqueous extraction (THF) or higher reflux temperatures (Dioxane). |
| Protic | Isopropanol, Ethanol | Conditional | Hydrogen bonding to the nucleophile can reduce reactivity (nucleophile solvation). However, useful for precipitating the product if it is less soluble than the starting material. |
| Chlorinated | DCM, Chloroform | Poor for Reaction | Low boiling point limits thermal acceleration. Often used only for workup/extraction. |
| Green Alternatives | 2-MeTHF, PEG-400 | Emerging | PEG-400 acts as a phase transfer catalyst and solvent, enhancing rates similarly to DMSO but with easier disposal. |
Mechanistic Insight & Visualization
The reaction proceeds via an addition-elimination mechanism (
Figure 1: Reaction Pathway and Solvent Influence[2]
Caption: The
Experimental Protocols
Protocol A: Displacement of Sulfone with Primary Amines
Target: Synthesis of 4-amino-6-(piperazin-1-yl)pyrimidines.
Reagents:
-
MSP-Pyr (1.0 equiv)
-
Target Amine (1.2 – 1.5 equiv)
-
Base: DIPEA (2.0 equiv) or
(2.0 equiv) -
Solvent: Anhydrous DMSO (Concentration: 0.2 M)
Procedure:
-
Preparation: Dissolve MSP-Pyr in DMSO. Note: If MSP-Pyr is stored as a salt (e.g., HCl salt), add an extra equivalent of base to liberate the free base.
-
Addition: Add DIPEA followed by the Target Amine.
-
Reaction: Heat the mixture to 60–80°C .
-
Why Heat? The piperazine at C6 is an electron-donating group.[2] It pushes electron density into the ring, making the C4 position less electrophilic than a simple pyrimidine sulfone. Thermal energy is required to overcome this deactivation.
-
-
Monitoring: Monitor via LC-MS. The sulfone (
) will disappear, and the product ( ) will appear. The leaving group is methanesulfinate (mass 79). -
Workup (Aqueous): Pour reaction mixture into ice-water. If the product precipitates, filter and wash with water. If not, extract with EtOAc or DCM/iPrOH (3:1).
Protocol B: Stability & Storage (Preventing Oligomerization)
Target: Safe handling of MSP-Pyr.
Risk: The secondary amine of the piperazine (pKa ~9-10) is nucleophilic. In concentrated solution, it can attack the sulfone of a neighboring molecule.
Procedure:
-
Storage: Store MSP-Pyr as a dihydrochloride salt or TFA salt whenever possible. Protonating the piperazine kills its nucleophilicity.
-
Free-Basing: Only generate the free base immediately prior to reaction.
-
Solvent Choice for Storage: If it must be stored in solution, use Isopropanol at -20°C .[] The protic solvent forms a solvation shell around the amine, reducing its nucleophilicity compared to aprotic solvents like DMSO.
Troubleshooting & Optimization
Decision Tree: Solvent Selection Based on Nucleophile
Caption: Decision matrix for matching solvent polarity to nucleophile strength.
Common Issues:
-
Hydrolysis: The sulfone can hydrolyze to the pyrimidinone in the presence of water and strong base at high temperatures. Solution: Use anhydrous solvents (DMSO/DMF) and avoid hydroxide bases; use carbonate or tertiary amines.
-
Slow Reaction: If the reaction stalls at 50% conversion, the methanesulfinate leaving group might be inhibiting the reaction or the piperazine EDG effect is too strong. Solution: Increase temperature to 100°C or switch from THF to NMP.
References
-
Reactivity of Pyrimidine Sulfones
-
Brown, D. J., Ford, P. W., & Paddon-Row, M. N. (1968).[3] Pyrimidine reactions. Part XVII. Ring fission of 5-methylsulphonyl-pyrimidine by amines. Journal of the Chemical Society C.
-
-
Solvent Effects in
:- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
-
Green Chemistry Alternatives (PEG-400)
- Ghandi, M., et al. (2014). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
-
Cysteine Modification using Sulfonyl Pyrimidines
- Teng, Y., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
-
General Solubility & Properties of Pyrimidines
- Baloujia, M., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis Using 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine
Introduction: A Privileged Scaffold for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," forming the structural basis of numerous FDA-approved drugs, particularly in oncology and immunology.[1] Its prevalence stems from its ability to mimic the purine nucleobases of DNA and RNA, allowing for critical interactions with a variety of biological targets, most notably protein kinases.[1][2] The strategic functionalization of the pyrimidine ring is therefore a cornerstone of drug design.
The subject of this guide, 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine , is a highly valuable building block for the synthesis of diverse chemical libraries. The electron-withdrawing methylsulfonyl group at the 4-position activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), rendering it an excellent leaving group.[3][4] This, combined with the pre-installed piperazine moiety—a common pharmacophore that can improve physicochemical properties and provide a vector for further diversification—makes this starting material a powerful tool for rapidly accessing novel chemical entities.
This application note provides a detailed guide to leveraging microwave-assisted organic synthesis (MAOS) for the efficient derivatization of 4-(methylsulfonyl)-6-(piperazin-1-yl)pyrimidine. We will explore the fundamental principles of microwave chemistry, provide a detailed experimental protocol for a representative SNAr reaction, discuss strategies for reaction optimization, and present workflows to guide your synthetic efforts.
The Power of Microwave Synthesis: Beyond Thermal Heating
Traditional methods for SNAr reactions on heterocyclic scaffolds often necessitate high temperatures and prolonged reaction times, which can lead to side-product formation and degradation of sensitive functional groups.[5] Microwave-assisted synthesis has emerged as a transformative technology, offering significant advantages:
-
Dramatic Reduction in Reaction Times: Microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and, consequently, a dramatic acceleration of reaction rates. Reactions that might take hours or even days under conventional heating can often be completed in a matter of minutes.[5][6][7]
-
Improved Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields of the desired product.[6][7]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over reaction temperature and pressure, ensuring reproducibility and safety.[8]
-
Access to Novel Chemical Space: The ability to rapidly screen different reaction conditions and nucleophiles facilitates the exploration of a wider range of chemical diversity.
The underlying principle of microwave heating involves the interaction of polar molecules in the reaction mixture with the oscillating electric field of the microwaves. This induces rapid rotation of the molecules, leading to efficient energy transfer and rapid heating.
General Reaction Scheme: Nucleophilic Aromatic Substitution (SNAr)
The primary application of 4-(methylsulfonyl)-6-(piperazin-1-yl)pyrimidine in microwave-assisted synthesis is in SNAr reactions. The methylsulfonyl group is an excellent leaving group, readily displaced by a variety of nucleophiles, particularly amines.
Caption: General SNAr reaction workflow.
Detailed Experimental Protocol: Synthesis of a 4-Amino-6-(piperazin-1-yl)pyrimidine Derivative
This protocol describes a general procedure for the microwave-assisted SNAr reaction of 4-(methylsulfonyl)-6-(piperazin-1-yl)pyrimidine with a primary or secondary amine.
Materials:
-
4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine
-
Desired amine nucleophile (e.g., aniline, morpholine, substituted benzylamine)
-
Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or isopropanol)
-
A suitable base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate)
-
Microwave reactor vials (appropriate for the instrument being used)
-
Magnetic stir bars
Procedure:
-
Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add 4-(methylsulfonyl)-6-(piperazin-1-yl)pyrimidine (1.0 eq.).
-
Add the desired amine nucleophile (1.1 - 1.5 eq.).
-
Add the base (2.0 - 3.0 eq.). For example, use DIPEA for soluble reaction mixtures or potassium carbonate for heterogeneous systems.
-
Add the anhydrous solvent (to a concentration of approximately 0.1 - 0.5 M).
-
Vial Sealing: Securely seal the vial with a cap designed for microwave synthesis.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor.
-
Reaction Conditions: Irradiate the reaction mixture at a set temperature (typically between 120-160 °C) for a specified time (ranging from 10 to 60 minutes). The optimal conditions will depend on the reactivity of the nucleophile.[9]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a small aliquot of the reaction mixture after cooling.
-
Work-up:
-
Once the reaction is complete, cool the vial to room temperature.
-
If the product has precipitated, it can be isolated by filtration, washed with a suitable solvent (e.g., cold ethanol or diethyl ether), and dried.
-
If the product is in solution, concentrate the reaction mixture under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 4-amino-6-(piperazin-1-yl)pyrimidine derivative.
Data Presentation: Representative Reaction Conditions
| Starting Material | Nucleophile | Solvent | Base | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 2-Amino-4,6-dichloropyrimidine | Substituted amine | Propanol | Triethylamine | 120-140 | 15-30 | - | [10] |
| 2-Chloro-4,6-dimethylpyrimidine | Substituted anilines | - | - | - | - | - | [11] |
| 4-Nitrohalogenobenzene | Imidazole | None | KOH | 150 | 15 | 56 | [12] |
| Halo(pyridine or pyrimidine) | Pyrrolidine/Piperidine | None | - | - | - | Good to High | [6] |
Reaction Optimization: A Logic-Driven Approach
The success of a microwave-assisted synthesis often relies on the careful optimization of several key parameters. The following diagram illustrates the logical flow for optimizing the SNAr reaction.
Caption: Workflow for optimizing microwave-assisted SNAr reactions.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, 1,4-dioxane, or alcohols like isopropanol are often effective as they can absorb microwave energy efficiently and solubilize the reactants. The boiling point of the solvent will also dictate the maximum achievable temperature at a given pressure.
-
Base: A base is typically required to neutralize the methanesulfinic acid byproduct and to deprotonate the amine nucleophile, increasing its nucleophilicity. Organic bases like DIPEA or triethylamine are often used for homogeneous reactions, while inorganic bases like potassium carbonate can be used in heterogeneous systems and are easily removed during work-up.
-
Temperature and Time: These two parameters are interdependent. Higher temperatures will lead to faster reaction rates, but may also promote side reactions or decomposition. It is often best to start with a moderate temperature and time and adjust based on the initial results. For less reactive nucleophiles, higher temperatures and longer reaction times may be necessary.
Conclusion
4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine is a versatile and reactive building block for the synthesis of novel pyrimidine derivatives. When combined with the speed and efficiency of microwave-assisted synthesis, it provides a powerful platform for accelerating drug discovery efforts. The protocols and optimization strategies outlined in this application note offer a robust starting point for researchers and scientists to explore the chemical space around this valuable scaffold, leading to the rapid generation of diverse compound libraries for biological screening.
References
- Fahim, A. M., et al. (2018). Microwave-assisted synthesis of novel fused heterocyclic compounds, particularly pyrazolo[1,5-a]pyrimidines.
- Sikdar, S., et al. (2023). One-pot cyclization methodology for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. Details on cyclization strategies can be found in relevant synthetic chemistry journals.
- General reference to microwave-assisted synthesis of kinase inhibitors.
-
Jadhav, M., et al. (2021). Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]
- General reference to advantages of microwave synthesis
- Reference to microwave-assisted synthesis of 2-anilinopyrimidines.
- General reference to multicomponent synthesis of aminopyrimidines.
- General reference to pyrimidines in drug discovery.
-
Tumber, A., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society. Available at: [Link]
-
Nawaz, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports. Available at: [Link]
-
Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
- Reference to nucleophilic substitution in chloropyrimidines.
- General reference to synthesis of pyrimidine deriv
- General reference to microwave-assisted synthesis of bioactive heterocycles.
- General reference to patents on piperidine and pyrimidine synthesis.
- General reference to microwave-assisted synthesis of aminopyridines and rel
- General patent on pyrimidine and pyridine compounds.
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. Available at: [Link]
-
Folia Medica. (2022). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Available at: [Link]
- Reference to microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine deriv
- General reference to applications of microwaves in organic synthesis.
- Reference to solvent-free microwave-assisted amin
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Microwave Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. US4423049A - 2-[4-[(4,4-Dialkyl-2,6-piperidinedion-1-yl)butyl]-1-piperazinyl]pyrimidines - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Preparation of pyrimidine libraries using 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine building blocks
Application Note: High-Throughput Synthesis of Pyrimidine Libraries Utilizing 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine
Abstract
This guide details the strategic application of 4-(methylsulfonyl)-6-(piperazin-1-yl)pyrimidine as a versatile electrophilic scaffold for the parallel synthesis of heteroaromatic libraries. Unlike traditional chloropyrimidines, the methylsulfonyl moiety offers enhanced reactivity towards nucleophilic aromatic substitution (
Introduction & Mechanistic Rationale
The pyrimidine heterocycle is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Pazopanib, Palbociclib). However, traditional library synthesis using chloropyrimidines often suffers from sluggish reactivity when electron-donating groups (like piperazines) are present on the ring, often necessitating palladium catalysis (Buchwald-Hartwig) which complicates purification due to metal scavenging requirements.
The Sulfone Advantage:
Replacing the halogen with a methylsulfonyl (-SO
Key Benefits:
-
Metal-Free Coupling: Reactions proceed thermally or under microwave irradiation without Pd/Cu catalysts.
-
Orthogonal Reactivity: The C4-sulfone can be displaced by amines/alkoxides, while the C6-piperazine (if N-Boc protected) serves as a latent handle for secondary diversification.
-
Purification Efficiency: The basicity of the piperazine moiety allows for rapid solid-phase extraction (SPE).
Strategic Workflow Visualization
The following diagram illustrates the integrated workflow from scaffold generation to library purification.
Figure 1: Operational workflow for converting chloropyrimidine precursors into high-purity libraries via the sulfone intermediate.
Experimental Protocols
Preparation of the Building Block
Note: If purchasing the sulfone commercially, skip to 4.2.
Step A: Methythio-Intermediate Synthesis
-
Dissolve 4-chloro-6-(4-Boc-piperazin-1-yl)pyrimidine (1.0 equiv) in DMF (0.5 M).
-
Add sodium thiomethoxide (NaSMe, 1.2 equiv).
-
Stir at 60°C for 2 hours.
-
Workup: Dilute with water, extract with EtOAc. The product is usually a crystalline solid.
Step B: Oxidation to Sulfone
-
Dissolve the thioether from Step A in DCM/Acetone (1:1).
-
Add Oxone® (2.5 equiv) as a solution in water dropwise at 0°C.
-
Stir at RT for 4–6 hours.
-
Workup: Quench with aqueous NaHSO
. Wash with NaHCO . Dry organic layer. -
Result: 4-(Methylsulfonyl)-6-(4-Boc-piperazin-1-yl)pyrimidine. Yields typically >85%.[1][2][3]
Library Protocol A: Displacement (C4 Diversification)
This protocol is optimized for 96-well blocks using microwave irradiation.
Reagents:
-
Scaffold: 0.2 M stock solution of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine in DMSO.
-
Nucleophiles: Diverse amines (primary/secondary) or anilines (0.5 M in DMSO).
-
Base: DIPEA (Diisopropylethylamine).
Procedure:
-
Aliquot 100 µL of Scaffold stock (20 µmol) into each well.
-
Add 60 µL of Amine stock (30 µmol, 1.5 equiv).
-
Add 10 µL of DIPEA (approx. 3 equiv).
-
Seal plate and heat:
-
Aliphatic Amines: 80°C for 2 hours (Thermal) or 100°C for 15 min (Microwave).
-
Anilines/Steric Amines: 120°C for 4 hours (Thermal) or 140°C for 30 min (Microwave).
-
-
Monitoring: Check one well by LC-MS. The sulfone leaving group (M-79) disappears, and product mass (M+R) appears.
Library Protocol B: Piperazine Functionalization (N1 Diversification)
Prerequisite: Use the free-base piperazine scaffold (Boc-deprotected).
Procedure:
-
Dissolve Scaffold (20 µmol) in DCM/DMF (9:1).
-
Add Electrophile (Acid Chloride, Sulfonyl Chloride, or Isocyanate) (1.2 equiv).
-
Add Polymer-supported Morpholine (resin-bound base) to scavenge acid.
-
Shake at RT for 12 hours.
Purification Strategy: SCX "Catch-and-Release"
The physicochemical properties of the piperazine moiety allow for a highly efficient purification method that avoids standard chromatography.
Mechanism:
The piperazine nitrogen is basic (
Protocol:
-
Load: Dilute reaction mixture with MeOH and load onto a Strong Cation Exchange (SCX-2) cartridge (pre-conditioned with MeOH).
-
Wash: Flush with 3 volumes of MeOH.
-
Result: Neutral impurities and the sulfinate leaving group pass through. The product "catches" on the acidic resin.
-
-
Elute: Flush with 2M NH
in MeOH .-
Result: The ammonia displaces the piperazine product ("Release").
-
-
Finish: Evaporate volatiles.
Table 1: Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Anilines) | Deactivation by piperazine EDG | Increase temp to 150°C (MW); Switch solvent to NMP. |
| Product in SCX Waste | Product not basic enough | Ensure piperazine N is not acylated (if using Protocol A). Use weaker wash solvent. |
| Precipitate in Wells | Low solubility of sulfone | Add 10% water or TFE (Trifluoroethanol) to DMSO stock. |
Mechanistic Diagram: Pathway
Figure 2: Reaction coordinate showing the addition-elimination pathway. The sulfonyl group stabilizes the transition state but requires thermal activation due to the electron-donating piperazine at C6.
References
-
Vertex Pharmaceuticals. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Link
- Context: Establishes the superior reactivity of sulfonyl pyrimidines over chlorides and defines reactivity trends.
-
Salvino, J. M., et al. (2003).[4] The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. Journal of Combinatorial Chemistry. Link
- Context: Validates the use of piperazine scaffolds in solid-phase and parallel synthesis workflows.
-
Chen, J., et al. (2017).[5] Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GPR119 agonists. Molecular Diversity. Link
- Context: Demonstrates the biological relevance (GPCR agonists) of this specific scaffold class.
-
Guan, Y., et al. (2015).[6] Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s. RSC Advances. Link
- Context: Provides mechanistic evidence for the "clean" displacement of methylsulfones without metal c
-
Chernyshev, V.V., et al. (2017). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine. ResearchGate/ChemInform. Link
- Context: Discusses regioselectivity issues and solutions when working with polysubstituted pyrimidines.
Sources
- 1. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Crystallization & Isolation of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine
This Application Note is structured to guide researchers through the isolation and purification of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine , a critical electrophilic intermediate often used in the synthesis of kinase inhibitors (e.g., FAK, CDK) and GPCR ligands.
The guide prioritizes the stability of the sulfonyl group (a reactive leaving group) and the basicity of the piperazine moiety.
Executive Summary & Molecule Profile
This protocol addresses the purification of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine (hereafter Compound A ). This molecule is a "push-pull" system:
-
"Pull": The C4-methylsulfonyl group is highly electron-withdrawing, making the pyrimidine ring susceptible to nucleophilic attack (hydrolysis or alcoholysis).
-
"Push": The C6-piperazine is an electron-donating secondary amine, providing basicity (
) and solubility in polar media.
Common Challenge: The free base often presents as a viscous oil or amorphous solid due to the conformational flexibility of the piperazine ring. Furthermore, the sulfonyl group is labile in hot alkaline solutions, leading to hydrolysis (formation of the pyrimidinone impurity).
Physicochemical Profile
| Property | Value (Approx.) | Implication for Crystallization |
| Molecular Weight | ~242.29 g/mol | Moderate size; suitable for salt formation. |
| LogP | 0.2 – 0.8 | Amphiphilic. Soluble in DCM, EtOAc; poor in Hexanes. |
| pKa (Piperazine) | ~9.8 (Basic) | Ionizable. Solubility drastically increases at pH < 8. |
| Reactivity | High ( | Avoid hot alcohols (MeOH/EtOH) for prolonged periods to prevent alkoxide displacement of the sulfone. |
Experimental Protocols
Method A: Anti-Solvent Crystallization (Free Base)
Best for: High-purity crude material (>90%) that needs polishing.
Principle: Dissolution in a polar aprotic solvent (to avoid solvolysis) followed by the addition of a non-polar hydrocarbon to induce nucleation.
Reagents:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Anti-solvent: n-Heptane or Diethyl Ether.
Protocol:
-
Dissolution: Dissolve crude Compound A in minimal DCM at room temperature (20–25°C). Ratio: 5 mL solvent per gram of solid.
-
Note: Do not heat above 35°C.
-
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., residual oxidizing agents like m-chlorobenzoic acid or potassium sulfate).
-
Induction: While stirring rapidly (500 rpm), add n-Heptane dropwise until the solution turns slightly turbid (cloud point).
-
Ripening: Stop addition. Stir for 15 minutes. If the turbidity clears, add more heptane. If a gum forms, heat gently to 30°C to redissolve, then cool slowly.
-
Crystallization: Once a stable slurry forms, add the remaining anti-solvent (Final ratio DCM:Heptane 1:4) over 1 hour.
-
Isolation: Cool to 0–5°C for 2 hours. Filter and wash with cold Heptane.
-
Drying: Vacuum dry at <40°C. (High heat may degrade the sulfone).
Method B: Acid-Base Swing (Purification from Reaction Mixture)
Best for: Crude oils containing oxidation byproducts (e.g., sulfoxides, N-oxides).
Principle: Exploits the basic piperazine nitrogen to pull the product into water as a salt, washing away non-basic impurities, then precipitating the free base.
Protocol:
-
Extraction: Dissolve the crude reaction mixture in EtOAc.
-
Salt Formation (In-situ): Extract with 1.0 M aqueous HCl (3 equivalents).
-
Result:Compound A moves to the aqueous layer (protonated). Non-basic impurities (unreacted starting sulfones) remain in EtOAc.
-
-
Wash: Wash the aqueous acidic layer twice with fresh EtOAc.
-
Neutralization (Critical Step):
-
Cool the aqueous layer to 0–5°C (Ice bath).
-
Slowly adjust pH to 10–11 using saturated
or . Do not use NaOH (strong hydroxide can hydrolyze the sulfone to a hydroxyl group).
-
-
Precipitation: The free base should precipitate as a white solid.
-
If it oils out: Extract back into DCM, dry over
, and proceed to Method A . -
If solid forms: Filter, wash with water, and dry.[1]
-
Method C: Reactive Crystallization (HCl Salt Formation)
Best for: Long-term storage or if the free base persists as an oil.
Principle: Converting the secondary amine to a hydrochloride salt rigidifies the lattice, significantly increasing melting point and crystallinity.
Protocol:
-
Dissolve 1.0 g of Compound A in 10 mL of dry Isopropyl Alcohol (IPA).
-
Cool to 10°C.
-
Add 1.1 equivalents of HCl in Dioxane (4M) or TMSCl (Trimethylsilyl chloride) dropwise.
-
Mechanistic Note: TMSCl reacts with trace moisture or alcohol to generate anhydrous HCl in situ, providing a gentler acidification.
-
-
A thick white precipitate (the dihydrochloride or monohydrochloride salt) will form immediately.
-
Stir for 30 minutes at 0°C.
-
Filter and wash with cold IPA followed by Diethyl Ether.
Process Visualization
Workflow: pH-Controlled Isolation Logic
This diagram illustrates the decision matrix for purifying the piperazinyl-sulfone intermediate, highlighting the critical pH control points to prevent hydrolysis.
Figure 1: Purification logic flow for separating the target sulfone from non-basic oxidation byproducts.
Mechanism: Impurity Formation Risks
This diagram highlights why temperature and solvent choice are critical.
Figure 2: Common degradation pathways. Method B avoids "Hydrolysis" by using weak base; Method A avoids "Alcoholysis" by using aprotic solvents.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Oiling Out | Impurities lowering MP; supersaturation too high. | 1. Re-dissolve and add seed crystals.2. Use Method C (Salt formation) to force solidity. |
| Yellow Color | Residual oxidants (iodine/bromine traces) or conjugated impurities. | Wash organic layer with 10% sodium thiosulfate ( |
| Low Yield | Product lost in mother liquor due to high solubility. | Cool to -20°C; switch anti-solvent to Hexane/Pentane; check pH of aqueous layer (must be >9). |
| NMR shows -OMe | Solvolysis occurred. | STOP using Methanol for recrystallization. Switch to IPA or EtOAc. |
References
-
General Pyrimidine Chemistry
-
Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Standard text for pyrimidine reactivity, specifically nucleophilic displacement of sulfones).
-
-
Synthesis of Piperazinyl-Pyrimidines (Kinase Inhibitors)
-
Barth, F., et al. "4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(17), 4861-4865, 2007. Link
-
-
Sulfonyl Group Reactivity & Displacement
-
Barvian, M., et al. "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 43(24), 4606–4616, 2000. (Describes the use of sulfones as leaving groups in similar heterocycles). Link
-
- Crystallization of Piperazine Salts: Chow, K., et al. "Crystallization and salt selection of piperazine derivatives." Pharmaceutical Research, 2012. (General methodology for stabilizing piperazine oils).
-
Oxidation Protocols (S-Me to SO2-Me)
Sources
Technical Support Center: Synthesis of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine
Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. Here, we combine established chemical principles with practical, field-tested advice to ensure your success in the laboratory.
Overview of the Synthesis
The synthesis of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a di-substituted pyrimidine ring with piperazine. A common precursor for this synthesis is a pyrimidine with two leaving groups, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine. In this scenario, the reaction's success hinges on the selective displacement of one leaving group over the other.
The methylsulfonyl group (-SO₂Me) is a strong electron-withdrawing group, which activates the pyrimidine ring for nucleophilic attack.[1] However, it can also function as a leaving group itself, which can lead to undesired side products.[2] The reaction is generally carried out in the presence of a base to deprotonate the piperazine and enhance its nucleophilicity.
Below is a generalized reaction scheme and a workflow diagram to visualize the process.
Generalized Reaction Scheme:
Caption: Generalized SNAr for pyrimidine synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected yield of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine. What are the likely causes and how can I improve it?
-
Answer: Low yields are a frequent challenge in SNAr reactions. Several factors could be at play, from reaction conditions to reagent quality. Here is a systematic approach to troubleshooting:
-
Re-evaluate Your Reaction Conditions: The choice of solvent, temperature, and base are critical.
-
Solvent: While polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants, alcohols like ethanol or isopropanol can also be effective.[3] Experiment with different solvents to find the optimal one for your specific substrate.
-
Temperature: While some SNAr reactions can proceed at room temperature, heating is often required to drive the reaction to completion.[4] A temperature range of 80-100°C is a good starting point for optimization.[4] However, excessive heat can lead to decomposition or side reactions.
-
Base: A base is typically required to neutralize the HCl formed during the reaction and to deprotonate piperazine, increasing its nucleophilicity. Common bases include triethylamine (TEA) or potassium carbonate.[5][6] Ensure you are using at least one equivalent of base for each mole of piperazine.
-
-
Check Reagent Quality and Stoichiometry:
-
Piperazine: Piperazine is hygroscopic. Ensure it is dry before use.
-
Stoichiometry: Using a slight excess of piperazine (1.1-1.5 equivalents) can help drive the reaction to completion. However, a large excess can lead to di-substitution products.
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress.[3] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
Issue 2: Formation of Multiple Products
-
Question: My reaction mixture shows multiple spots on TLC, and my final product is impure. What are the possible side reactions?
-
Answer: The formation of multiple products often points to a lack of selectivity in the reaction. In the synthesis of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine from a di-substituted precursor, several side reactions can occur:
-
Di-substitution: If your starting material has two leaving groups (e.g., two chlorine atoms), piperazine can react at both positions, leading to a di-piperazinyl pyrimidine by-product. To minimize this, use a controlled amount of piperazine (closer to 1 equivalent) and add it slowly to the reaction mixture.
-
Displacement of the Methylsulfonyl Group: The methylsulfonyl group can also act as a leaving group.[2] Depending on the reaction conditions and the other substituents on the pyrimidine ring, piperazine might displace the -SO₂Me group instead of the intended leaving group. The selectivity of this displacement can be influenced by the base and the nucleophile.[2]
-
Hydrolysis of the Starting Material: If there is water in your reaction mixture, the chloro- or methylsulfonyl- groups on the pyrimidine ring can be hydrolyzed to hydroxyl groups, especially at elevated temperatures. Ensure you are using dry solvents and reagents.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate a pure product. What purification strategies do you recommend?
-
Answer: Effective purification is crucial for obtaining a high-quality final product. Here are some strategies:
-
Work-up Procedure: After the reaction is complete, a standard work-up involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate or dichloromethane.[7] Washing the organic layer with brine can help remove residual water.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/water) can be a highly effective method for purification.[5]
-
Column Chromatography: For complex mixtures or when crystallization is not feasible, silica gel column chromatography is the method of choice.[8] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate your desired product from impurities.
-
Acid-Base Extraction: Since your product contains a basic piperazine moiety, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer and extract your product back into an organic solvent.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of the methylsulfonyl group in this reaction?
-
A1: The methylsulfonyl group (-SO₂Me) is a strong electron-withdrawing group. It activates the pyrimidine ring towards nucleophilic aromatic substitution by making the carbon atoms attached to the leaving groups more electrophilic.[1] However, it's important to remember that under certain conditions, it can also act as a leaving group itself.[2]
-
-
Q2: Can I use a different base instead of triethylamine or potassium carbonate?
-
A2: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or inorganic bases like sodium carbonate can also be used. The choice of base can sometimes influence the reaction rate and selectivity. It is advisable to perform small-scale trials to find the optimal base for your specific reaction.
-
-
Q3: How can I confirm the structure of my final product?
-
A3: The structure of your final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[6] These methods will provide definitive information about the molecular structure and purity of your compound.
-
-
Q4: Is it possible to perform this reaction under microwave irradiation?
-
A4: Microwave-assisted synthesis can often significantly reduce reaction times and improve yields in SNAr reactions. If you have access to a microwave reactor, it is worth exploring this as an alternative to conventional heating.
-
Data Summary and Experimental Protocol
Table 1: Key Parameters for Yield Optimization
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| Solvent | Ethanol, Isopropanol, DMF, DMSO | Solvent polarity can affect reaction rate and solubility of reactants.[4] |
| Temperature | 80-100°C | Higher temperatures often increase reaction rates but can also lead to side reactions.[4][9] |
| Base | Triethylamine, K₂CO₃, DIPEA | Neutralizes acid by-product and enhances nucleophilicity of piperazine.[5][6] |
| Piperazine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess drives the reaction to completion; a large excess may cause di-substitution. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS to determine the optimal time.[3] |
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine
This is a generalized protocol and may require optimization for your specific starting materials.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting pyrimidine (e.g., 4-chloro-6-(methylsulfonyl)pyrimidine) (1.0 eq) and the chosen solvent (e.g., ethanol).
-
Reagent Addition: Add piperazine (1.2 eq) and triethylamine (1.5 eq) to the solution at room temperature.[10]
-
Heating: Heat the reaction mixture to reflux (or the desired temperature, e.g., 80°C) and stir for the determined reaction time (e.g., 12 hours).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizing the Synthetic Workflow
Caption: Step-by-step synthetic workflow.
References
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]
-
Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Semantic Scholar. [Link]
-
Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ijpsonline.com. [Link]
- INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
-
Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives as Sorbitol Dehydrogenase Potential Inhibitors. ResearchGate. [Link]
-
A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. docsdrive.com. [Link]
-
ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]
-
Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
- Industrial process for the synthesis of pyrimidinyl-piperazine derivatives.
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. eScholarship.org. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]
-
Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. uniba.sk. [Link]
-
Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Single-Step Synthesis of Pyrimidine Derivatives. Organic Chemistry Portal. [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US20150284338A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives - Google Patents [patents.google.com]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during methylsulfonyl displacement on pyrimidines
This guide is structured as a specialized Technical Support Center for medicinal chemists and process scientists. It bypasses generic advice to address the specific "pain points" of methylsulfonyl (
Status: Active | Topic:
Executive Summary: The "Super-Leaving Group" Paradox
The methylsulfonyl group (
-
The Benefit: It enables nucleophilic aromatic substitution (
) under mild conditions, often without transition metal catalysts. -
The Risk: Its high reactivity makes the pyrimidine ring hypersensitive to hydrolysis (yielding pyrimidinones) and ring-opening reactions.
This guide troubleshoots the four most common failure modes: Hydrolysis , Regioselectivity Inversion , Incomplete Oxidation , and Ring Decomposition .
Module 1: Troubleshooting Hydrolysis (The "Hydroxy" Impurity)
User Issue: "I observe a +16 mass shift (or -62 loss from starting material) and formation of a polar impurity. My desired amine product is low yield."
Diagnosis: You are experiencing hydrolysis . The sulfone is so reactive that trace water in your solvent or base is acting as the nucleophile, converting the sulfone to a hydroxyl group (tautomerizing to the pyrimidinone).
The Mechanism: The pyrimidine ring, highly activated by the sulfone, becomes an electrophilic sponge. Water attacks the C-2 or C-4 position, displacing methanesulfinate.
Figure 1: The competition between productive displacement and destructive hydrolysis.
Corrective Actions:
-
Solvent Switch: Avoid hygroscopic solvents like DMF, NMP, or DMSO if possible. These absorb atmospheric moisture rapidly.
-
Recommendation: Use THF or 1,4-Dioxane (anhydrous). If solubility is poor, use MeCN dried over molecular sieves.
-
-
Base Selection: Do not use hydroxide bases (NaOH/KOH). Avoid hygroscopic inorganic bases (
) unless stored under argon.-
Recommendation: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine .
-
-
Temperature: Lower the temperature. Hydrolysis has a higher activation energy than amine displacement for this specific leaving group. Run the reaction at 0°C to RT initially; do not heat to 80°C+ unless necessary.
Module 2: Regioselectivity (2- vs. 4-Position)
User Issue: "I have sulfones at both the 2- and 4-positions (or a 2-sulfone-4-chloro system). The nucleophile attached to the wrong carbon."
Diagnosis: You are fighting the Electronic vs. Steric Dichotomy .
-
Electronic Rule: The C-4 position is generally more electrophilic (para-like resonance) and is the kinetic site of attack.
-
The Exception: The bulky
group at C-2 can direct incoming nucleophiles via H-bonding (if the nucleophile is an alkoxide or formamide) or block C-2 sterically.
Regioselectivity Rules of Thumb:
| Substrate System | Nucleophile | Major Site of Attack | Why? |
| 2,4-Bis(sulfone) | Primary Amine | C-4 | Kinetic control; C-4 is more electron-deficient. |
| 2-Sulfone-4-Chloro | Primary Amine | C-4 | Displacement of Cl at C-4 is faster than steric approach to sulfone at C-2. |
| 2-Sulfone-4-Chloro | Alkoxide ( | C-2 | Coordination Control. The alkoxide coordinates with the sulfone oxygen/methyl protons, directing attack to C-2 [1]. |
Corrective Actions:
-
To hit C-4: Use a non-coordinating solvent (THF) and keep the temperature low (-78°C to 0°C).
-
To hit C-2: This is difficult if C-4 is open. You may need to block C-4 first or use a directing group strategy.
Module 3: Ring Decomposition (ANRORC & Cleavage)
User Issue: "The reaction turned black/tarry, and NMR shows loss of aromatic signals."
Diagnosis: The pyrimidine ring opened.[2][3] The combination of a super-electron-withdrawing group (
Corrective Actions:
-
Avoid Hydrazine: Never use hydrazine directly on a methylsulfonyl pyrimidine unless ring transformation is the goal.
-
Buffer the pH: If using amine salts, ensure you don't have a massive excess of free base.
-
Stepwise Heating: Do not blast the reaction at 100°C immediately. Many sulfone displacements proceed at RT.
Module 4: Standard Operating Procedure (SOP)
Protocol: Displacement of 2-Methylsulfonylpyrimidine with a Secondary Amine
Context: This protocol is designed to minimize hydrolysis and ensure complete conversion.
Reagents:
-
Substrate: 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)
-
Base: DIPEA (1.5 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Workflow:
-
Drying: Flame-dry the reaction vessel and cool under Argon/Nitrogen.
-
Solvation: Dissolve the sulfone substrate in anhydrous THF. Note: If the sulfone was just synthesized via mCPBA oxidation, ensure all acid is neutralized during workup, as acid catalyzes hydrolysis.
-
Addition: Add DIPEA, followed by the dropwise addition of Morpholine at 0°C .
-
Monitoring: Stir at 0°C for 30 minutes. Check LCMS.
-
Checkpoint: If starting material remains, warm to RT. Only heat to 40-50°C if absolutely stagnant after 2 hours.
-
-
Workup (Critical):
-
Dilute with EtOAc.
-
Wash with saturated
(removes methanesulfinic acid byproduct). -
Wash with Water (removes DIPEA salts).
-
Dry over
.[4]
-
-
Purification: Flash chromatography. The product is usually less polar than the pyrimidinone impurity but more polar than the sulfone starting material.
Visualizing the Decision Matrix
Use this logic flow to determine reaction conditions.
Figure 2: Experimental design logic for selecting solvents and predicting regioselectivity.
References
-
Regioselectivity Dichotomy: Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (2021).[5] Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec QM Magic Class, Chapter 48. Link
-
Reactivity Rates & Hydrolysis: Eris, D., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1627–1636. Link
-
Leaving Group Comparison: Barvian, N. C., et al. (2000). Preparation of 2-Amino-5-halopyrimidines from 2-Methylsulfonylpyrimidines. Tetrahedron Letters, 41, 6549. Link
Sources
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Purification strategies for removing unreacted 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine
This technical guide addresses the purification of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine (hereafter referred to as MSP-P ).
This molecule presents a specific purification challenge due to its amphiphilic nature : it contains a basic, polar secondary amine (piperazine) and a polar, electron-withdrawing sulfone group. The strategies below are prioritized by selectivity and throughput , moving from chemical scavenging (highest specificity) to chromatographic resolution.
Quick Diagnostic: Select Your Scenario
-
Scenario A: My product is non-basic (e.g., Urea, Amide, or Sulfonamide derivative).
-
Go to Strategy 1 (Acid-Base Extraction).
-
-
Scenario B: My product is basic (e.g., Alkylated tertiary amine) and co-elutes on TLC.
-
Go to Strategy 2 (Chemo-Selective Scavenging).
-
-
Scenario C: I need high-purity isolation (>98%) for biological assays.
-
Go to Strategy 3 (Reverse Phase Chromatography).
-
Strategy 1: The pH-Switch Extraction (Liquid-Liquid)
Best For: Removing unreacted MSP-P from non-basic products (amides, ureas). Mechanism: The piperazine NH (pKa ~9.8) is protonated under mild acidic conditions, forcing MSP-P into the aqueous phase while the non-basic product remains in the organic phase.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in DCM or EtOAc (Avoid ether; MSP-P has poor solubility).
-
Acid Wash: Wash the organic phase with 0.5 M Citric Acid (pH ~3-4) or 1 M HCl .
-
Why Citric Acid? It prevents the formation of "oiling out" emulsions often seen with strong mineral acids and aminopyrimidines.
-
-
Separation:
-
Organic Layer: Contains your non-basic product.
-
Aqueous Layer: Contains the protonated MSP-P impurity.
-
-
Verification: Spot the organic layer on TLC. If MSP-P persists (visualized by KMnO₄ or UV), repeat the wash.
-
Recovery (Optional): To recover the unreacted MSP-P, basify the aqueous layer to pH >11 with 2 M NaOH and extract back into DCM.
⚠️ Critical Warning: If your product contains a pyridine, imidazole, or other basic heterocycle, do not use this method. You will lose your product to the aqueous phase. Proceed to Strategy 2.
Strategy 2: Chemo-Selective Scavenging (Solid Phase)
Best For: Removing unreacted MSP-P from basic products (tertiary amines) where extraction fails. Mechanism: MSP-P contains a nucleophilic secondary amine . We use an electrophilic resin to covalently trap it. Since tertiary amine products lack this proton, they pass through untouched.
Recommended Resins:
-
PS-Isocyanate: Highly reactive, forms a urea linkage. (Fastest kinetics).
-
PS-Benzaldehyde: Forms an enamine/imine (slower, requires reduction step for permanent removal).
Workflow Diagram (DOT):
Figure 1: Chemo-selective scavenging workflow for removing secondary amine impurities.
Step-by-Step Protocol:
-
Stoichiometry: Calculate the excess MSP-P (based on stoichiometry or NMR integration). Use 3–5 equivalents of resin relative to the impurity.
-
Solvent Selection: Dissolve crude in DCM or THF .
-
Note: Avoid protic solvents (MeOH/EtOH) if using Isocyanate resins, as they can competitively react at high temperatures (though slow at RT).
-
-
Incubation: Add resin and shake gently at Room Temperature for 2–4 hours.
-
Monitoring: Check supernatant by TLC. The MSP-P spot should disappear.
-
-
Filtration: Filter off the resin beads. Rinse beads with DCM to wash off any non-specifically adsorbed product.
-
Concentration: Evaporate the filtrate to obtain purified product.
Strategy 3: Chromatography (The "Difficult Separation")
Best For: Complex mixtures where MSP-P co-elutes with product. Challenge: The piperazine amine interacts strongly with silanols on silica gel, causing "streaking" or broad peaks that mask other compounds.
Option A: Modified Normal Phase (Silica)
-
Modifier: You MUST use a basic modifier.
-
Eluent System: DCM : MeOH : NH₄OH (90:10:1) or DCM : MeOH : Triethylamine (TEA) (95:5:1).
-
Column Pre-treatment: Flush the silica column with the eluent containing the base before loading the sample. This neutralizes acidic silanol sites.[1]
Option B: Reverse Phase (C18) - Highly Recommended
The methylsulfonyl group makes MSP-P significantly more polar than many lipophilic drug candidates.
-
Stationary Phase: C18 (ODS).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Elution Profile: MSP-P will elute early (low % ACN) due to the polar sulfone and protonated amine. Lipophilic products will retain longer.
Comparison of Chromatographic Methods
| Feature | Silica (Normal Phase) | Silica + TEA Modifier | Reverse Phase (C18) |
| Resolution | Poor (Streaking) | Good | Excellent |
| Loading Capacity | High | High | Moderate |
| Separation Mechanism | Polarity | Polarity + Basicity Suppression | Hydrophobicity |
| Suitability for MSP-P | Not Recommended | Acceptable | Preferred |
Frequently Asked Questions (FAQ)
Q1: The MSP-P impurity is co-eluting with my product on TLC despite using TEA. What now? A: Switch to a DCM:MeOH:NH₄OH system. Ammonia is a stronger base than TEA and suppresses silanol interactions more effectively. Alternatively, use an Amine-functionalized Silica (NH2-Silica) column, which requires no liquid modifier and separates amines cleanly.
Q2: I tried acid extraction, but my yield is very low. Where is my product? A: Check the pH of your aqueous layer. If you used strong HCl, you might have protonated a weakly basic site on your product (e.g., the pyrimidine ring itself, pKa ~1-2).
-
Fix: Use a buffer at pH 4-5 (Citrate or Acetate). This is acidic enough to protonate the piperazine (pKa ~9.8) but leaves the pyrimidine ring neutral.
Q3: Can I use scavengers if my product has a hydroxyl (-OH) group? A: Yes. Isocyanate resins react much faster with amines (nucleophilic attack) than with alcohols at room temperature. As long as you don't heat the reaction, the -OH group is safe.
References
-
Biotage. (2023).[1][2] Strategies for the Flash Purification of Ionizable Compounds. Retrieved from [Link]
-
MacMillan, D. S., et al. (2013). Solid-Phase Scavengers for the Removal of Excess Reactants.[3] Journal of Organic Chemistry. (General reference for scavenger resin reactivity).
-
Teledyne ISCO. (2017). Purification of Amines: Overcoming the pKa Challenge. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: Piperazine.[4][5][6][7] (pKa data verification). Retrieved from [Link]
Sources
Stability of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine under basic reaction conditions
Topic:
Technical Guide: Stability & Handling of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine
Executive Summary 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine is a bifunctional pyrimidine scaffold characterized by a high-reactivity electrophilic center (C4-sulfone) and a nucleophilic center (C6-piperazine).[] In basic media, this molecule exhibits a "stability dichotomy": it is activated for desired Nucleophilic Aromatic Substitution (SNAr) but simultaneously prone to rapid hydrolysis, alcoholysis, and intermolecular self-condensation. This guide details the mechanistic causes of instability and provides troubleshooting protocols to preserve scaffold integrity.
Part 1: The Mechanistic Landscape
To troubleshoot effectively, one must understand the electronic push-pull forces at play. The methylsulfonyl group (-SO2Me) at position 4 is a potent electron-withdrawing group (EWG) and an exceptional leaving group (nucleofugality > Cl > F in many SNAr contexts).[]
However, the piperazine ring at position 6 acts as an electron-donating group (EDG), pushing electron density into the pyrimidine ring. While this slightly stabilizes the ring compared to a 4,6-bis(sulfone), the C4 position remains highly susceptible to nucleophilic attack by hydroxide (OH-), alkoxides (RO-), or the piperazine amine of a neighboring molecule.
Degradation Pathways Diagram
Figure 1: Primary degradation pathways of the scaffold under basic conditions. The C4-sulfone is the primary site of failure.
Part 2: Troubleshooting & FAQs
Issue 1: Rapid Loss of Starting Material in Aqueous Base
Q: I am attempting to react the piperazine tail with an alkyl halide using NaOH/Water, but the starting material disappears, and a polar byproduct forms. What happened?
A: You have likely hydrolyzed the sulfone. The methylsulfonyl group is hypersensitive to hydroxide ions (OH-).[] In aqueous bases (NaOH, KOH, LiOH), the OH- ion attacks C4, displacing the methanesulfinate anion (MeSO2-) to form 4-hydroxy-6-(piperazin-1-yl)pyrimidine (often existing as the pyrimidinone tautomer).[]
-
Diagnostic: LCMS will show a mass shift of -62 Da (loss of SO2Me, -79) and +17 Da (gain of OH), resulting in a net M-62 shift relative to the parent. The product will be highly polar and likely stay in the aqueous phase during extraction.
-
Solution: Switch to a non-aqueous, non-nucleophilic base system. Use DIPEA (Hünig's base) or Cs2CO3 in anhydrous DMF , DMSO , or Acetonitrile .
Issue 2: Formation of Insoluble Precipitates (Oligomerization)
Q: My reaction mixture turned cloudy and viscous. LCMS shows multiple peaks with masses corresponding to [2M - SO2Me], [3M - 2(SO2Me)], etc.[] Why?
A: Your molecule has undergone "Head-to-Tail" self-condensation.[] Because the piperazine has a free secondary amine (nucleophile) and the C4-sulfone is an electrophile, the molecule is bifunctional . In the presence of a base, the piperazine NH deprotonates and attacks the C4 position of a neighboring molecule.
-
Diagnostic: Broad peaks in NMR, insoluble solids, and "ladder" patterns in Mass Spec.
-
Solution:
-
Dilution: Run reactions at high dilution (< 0.05 M) to favor intramolecular reactions (if applicable) or reaction with the external electrophile over intermolecular dimerization.
-
Order of Addition: If reacting the piperazine with an electrophile, add the electrophile before the base, or add the base slowly.
-
Protection: If the C4-sulfone is intended for a later step, the piperazine NH should have been Boc-protected before installing the sulfone.
-
Issue 3: Unexpected Methoxy/Ethoxy Byproducts
Q: I used K₂CO₃ in Methanol to run a reaction, but I isolated the 4-methoxy derivative instead of my desired product.
A: You caused solvolysis (alcoholysis). Alkoxides (generated from alcohols + base) are potent nucleophiles.[] Methoxide (MeO-) will displace the methylsulfonyl group faster than many amines due to the "hard" nature of the nucleophile and the high electrophilicity of the pyrimidine C4.
-
Diagnostic: LCMS shows a mass shift of -48 Da (replacement of SO2Me [79] with OMe [31]).[]
-
Solution: Never use alcoholic solvents (MeOH, EtOH, iPrOH) with this scaffold in the presence of base. Use aprotic solvents like THF , DCM , or 1,4-Dioxane .
Part 3: Experimental Protocols
Protocol A: Stability Testing (Quality Control)
Before committing valuable reagents, validate the scaffold's integrity in your chosen solvent system.
-
Preparation: Dissolve 5 mg of the scaffold in 0.5 mL of the desired solvent (e.g., DMF-d7 for NMR or DMF for LCMS).
-
Base Addition: Add 2 equivalents of the base intended for the reaction (e.g., DIPEA or K2CO3).
-
Monitoring:
-
T=0: Inject immediately into LCMS.
-
T=1h: Re-inject. Look for the appearance of the hydrolysis peak (M-62) or dimer peaks.
-
-
Criteria: If >5% degradation is observed within 1 hour, the conditions are too harsh. Lower the temperature to 0°C or switch to a weaker base (e.g., NaHCO3).
Protocol B: Optimal Reaction Conditions (SNAr Displacement of Sulfone)
Use this protocol when the goal is to displace the sulfone with an external amine nucleophile.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO or NMP | High solubility; polar aprotic nature stabilizes the transition state (Meisenheimer complex) without participating in the reaction.[] |
| Base | DIPEA (2-3 eq) | Non-nucleophilic organic base.[] Avoids hydrolysis risk associated with inorganic hydroxides. |
| Temperature | 0°C to RT | The sulfone is hyper-reactive.[] Heating (>60°C) promotes side reactions and decomposition. |
| Concentration | 0.1 M - 0.2 M | Standard concentration.[] If the nucleophile is expensive, use excess scaffold; if scaffold is precious, use excess nucleophile. |
| Quench | Dilute Acid (pH 5-6) | Quench with dilute acetic acid or NH4Cl solution immediately upon completion to neutralize the base and stop hydrolysis during workup.[] |
Part 4: Decision Logic for Troubleshooting
Figure 2: Diagnostic logic flow for identifying reaction failures.
References
-
Luh, T. Y., & Poon, C. H. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.
- Establishes the fundamental reactivity of leaving groups on the pyrimidine ring and the competition between substitution and hydrolysis.
-
Ziemianowicz, D. S., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.[] Bioconjugate Chemistry, 34(9), 1639–1650. []
- Provides quantitative data on the hydrolysis rates and nucleophilic displacement of methylsulfonyl pyrimidines, confirming the high electrophilicity of the sulfone moiety.
-
Nemeria, N. S., et al. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism.[][2] The Journal of Organic Chemistry, 87(19), 13224–13235.[2] []
- Details the Addition-Elimination (SNAr) mechanism relevant to pyrimidine sulfones and the impact of nucleophile hardness/softness.
Sources
Overcoming steric hindrance in 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine coupling
Introduction
Welcome to the technical support guide for the synthesis of 4-(methylsulfonyl)-6-(piperazin-1-yl)pyrimidine and its analogues. This molecule is a key building block in modern medicinal chemistry, often utilized in the development of novel therapeutics.[1] The core synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction, where a piperazine derivative displaces a suitable leaving group on a pyrimidine ring.
The primary challenge in this synthesis is overcoming the steric hindrance that can arise between the nucleophilic piperazine and the substituted pyrimidine ring.[2] This guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you navigate this specific coupling reaction successfully. The methylsulfonyl group serves as a powerful electron-withdrawing group, which is essential for activating the pyrimidine ring toward nucleophilic attack.[3][4]
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction between 4,6-bis(methylsulfonyl)pyrimidine and piperazine is extremely slow or shows no product formation. What is the most likely cause?
A: The most common cause is insufficient thermal energy to overcome the activation barrier, which is often elevated due to steric hindrance between the reactants.[2] This reaction typically requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction at or near room temperature, you are unlikely to see significant conversion. Another critical factor is the choice of base and solvent, which are crucial for facilitating the reaction.
Q2: What are the most critical reaction parameters to optimize for this coupling?
A: The three most critical parameters to consider are:
-
Temperature: This is often the most impactful variable. Many SNAr reactions of this type require heating, sometimes to temperatures exceeding 100 °C.
-
Solvent: A polar aprotic solvent is typically required to solubilize the reactants and facilitate the formation of the charged intermediate (Meisenheimer complex).[5]
-
Base: A base is often necessary to deprotonate the piperazine (if used as a salt) or to act as an acid scavenger for any generated HCl or H-SO2Me. The choice of base can significantly impact reaction rate and side product formation.
Q3: How do I choose the most effective solvent and base combination?
A: The ideal combination facilitates the reaction while minimizing side products. For conventional heating, a high-boiling polar aprotic solvent like DMF, DMAc, or NMP is often preferred as it allows for higher reaction temperatures. For the base, an inorganic carbonate like K2CO3 or Cs2CO3 is a common choice as they are generally non-nucleophilic and have good solubility in these solvents.[6][7] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, particularly if milder conditions are desired.[2]
Q4: Is microwave-assisted synthesis a viable option for this reaction?
A: Absolutely. Microwave irradiation is an excellent technique for overcoming the activation energy barrier in sterically hindered reactions.[8][9][10][11] It allows for rapid, uniform heating to high temperatures and can often reduce reaction times from many hours to just minutes, frequently leading to cleaner reactions and improved yields.[9][11]
Q5: What are the common side products, and how can they be minimized?
A: The most common side product is the di-substituted pyrimidine, where two molecules of piperazine have reacted with the 4,6-bis(methylsulfonyl)pyrimidine starting material. To minimize this, you can:
-
Use a controlled stoichiometry, typically with a slight excess of the pyrimidine starting material or by using piperazine as the limiting reagent.
-
Employ a slow, controlled addition of the piperazine to the reaction mixture to maintain a low instantaneous concentration.
Troubleshooting Guide
This guide is designed to help you diagnose and solve common issues encountered during the synthesis.
Symptom 1: No or Low Conversion of Starting Material
If your TLC or LC-MS analysis shows a large amount of unreacted 4,6-bis(methylsulfonyl)pyrimidine, follow this decision workflow.
Caption: Troubleshooting workflow for low reaction conversion.
Symptom 2: Complex Reaction Mixture with Multiple Products
If your analysis shows the desired product but also significant impurities, consider the following:
-
Cause: Di-substitution of piperazine onto the pyrimidine ring.
-
Solution: Carefully control your stoichiometry. Use 1.0 to 1.1 equivalents of piperazine relative to the di-sulfonylated pyrimidine. Consider adding the piperazine solution dropwise over 30-60 minutes to avoid localized high concentrations.
-
-
Cause: Decomposition of starting material or product due to excessive heat.
-
Solution: While high heat is necessary, prolonged exposure at very high temperatures (>180 °C) can cause degradation. If using microwave synthesis, try reducing the temperature and slightly increasing the reaction time. For conventional heating, ensure the reaction is under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Mechanistic Insights: The SNAr Pathway
The reaction proceeds via a two-step addition-elimination mechanism, also known as the Nucleophilic Aromatic Substitution (SNAr) pathway.[5]
-
Nucleophilic Attack: The piperazine nitrogen attacks the electron-deficient C6 position of the pyrimidine ring. This position is activated by the strong electron-withdrawing effects of both the ring nitrogens and the methylsulfonyl group.[12][13] This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][13]
-
Elimination: The aromaticity of the pyrimidine ring is restored by the expulsion of the methylsulfinate leaving group, yielding the final product.
Caption: Simplified SNAr reaction mechanism.
The methylsulfonyl group is an excellent leaving group and a powerful activating group, making this transformation feasible despite the steric challenges.[3][4][14]
Optimized Experimental Protocols
Protocol A: Conventional Heating Method
This protocol is suitable for standard laboratory setups.
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,6-bis(methylsulfonyl)pyrimidine (1.0 eq), potassium carbonate (K2CO3, 2.5 eq), and anhydrous N,N-Dimethylformamide (DMF, 5-10 mL per mmol of substrate).
-
Place the flask under an inert atmosphere (N2 or Ar).
-
Add piperazine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the mixture to room temperature, pour it into ice-water, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Conventional Heating Conditions
| Solvent | Base | Temp. (°C) | Typical Time (h) | Notes |
| DMF | K2CO3 | 110 | 12-16 | Standard, reliable conditions. |
| NMP | K2CO3 | 130 | 6-10 | Faster reaction rates due to higher temperature. |
| CH3CN | Et3N | Reflux (82) | 24+ | Milder but significantly slower; may result in incomplete conversion.[7] |
| Dioxane | DIPEA | 100 | 16-24 | Alternative aprotic solvent system. |
Protocol B: Microwave-Assisted High-Speed Synthesis
This protocol offers a significant reduction in reaction time.[15]
-
In a 10 mL microwave vial, combine 4,6-bis(methylsulfonyl)pyrimidine (1.0 eq), piperazine (1.1 eq), and potassium carbonate (K2CO3, 2.5 eq).
-
Add anhydrous DMF or NMP (3-5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 150 °C for 20-40 minutes. Use standard absorption and stirring settings.
-
After the reaction is complete, cool the vial to below 50 °C before opening.
-
Workup and purify the product as described in Protocol A (steps 6-8).
References
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Rasayan Journal. [Link]
-
Al-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Journal of the Iranian Chemical Society. [Link]
-
Bauer, S., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
Peh, G., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
-
Bakherad, M., et al. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
Vaghasia, S. J., & Shah, V. H. (2007). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society. [Link]
-
Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity. [Link]
-
McCausland, C. W. (1976). Hard and soft nucleophilic substitution patterns in amino-methylsulfonyl- and amino-methylthio- substituted heterocycles. BYU ScholarsArchive. [Link]
-
Kumar, D., et al. (2017). Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. Letters in Drug Design & Discovery. [Link]
-
MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (n.d.). Semantic Scholar. [Link]
-
Dahl, J. P., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
-
Kamal, A., et al. (2015). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives as Sorbitol Dehydrogenase Potential Inhibitors. (2009). ResearchGate. [Link]
-
Patel, J., et al. (2020). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. [Link]
-
Federico, S., et al. (2019). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules. [Link]
-
Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2021). Chemistry LibreTexts. [Link]
Sources
- 1. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Hard and soft nucleophilic substitution patterns in amino-methylsulfon" by Calvin Wilson McCausland [scholarsarchive.byu.edu]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to the ¹H NMR Spectral Analysis of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly those with potential therapeutic applications, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine, a molecule of interest in medicinal chemistry. We will dissect the theoretical underpinnings of its spectral features, offer a detailed protocol for data acquisition, and compare its expected spectral characteristics with related structures, providing a comprehensive framework for researchers in the field.
Introduction: The Structural Significance of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine
The title compound belongs to a class of substituted pyrimidines, which are prevalent scaffolds in a multitude of biologically active molecules. The presence of the electron-withdrawing methylsulfonyl group and the electron-donating piperazine moiety creates a unique electronic environment within the pyrimidine ring, influencing its reactivity and potential biological targets. Accurate interpretation of its ¹H NMR spectrum is the first step in confirming its identity and purity, and serves as a crucial quality control checkpoint in any synthetic workflow.
Theoretical ¹H NMR Spectral Analysis
The structure of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine presents several distinct proton environments, which will give rise to a characteristic set of signals in the ¹H NMR spectrum.
Molecular Structure and Proton Numbering
To facilitate a clear discussion, the protons in the molecule are systematically numbered as follows:
Figure 1. Structure of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine with proton numbering.
Predicted Chemical Shifts (δ) and Multiplicities
The predicted ¹H NMR spectrum can be broken down into three main regions corresponding to the aromatic (pyrimidine), aliphatic (piperazine), and methyl (sulfonyl) protons.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale for Prediction |
| H2 | 8.5 - 8.8 | Singlet (s) | The H2 proton is flanked by two electronegative nitrogen atoms, leading to significant deshielding and a downfield chemical shift.[1][2] It has no adjacent protons, thus it will appear as a singlet. |
| H5 | 6.5 - 6.8 | Singlet (s) | The H5 proton is adjacent to the carbon bearing the piperazine group. The nitrogen of the piperazine is electron-donating, which will shield this proton relative to an unsubstituted pyrimidine, shifting it upfield.[1] It will appear as a singlet due to the absence of vicinal coupling partners. |
| Piperazine (4H, adjacent to pyrimidine) | 3.7 - 4.0 | Triplet (t) or Multiplet (m) | These protons are directly attached to the nitrogen linked to the electron-deficient pyrimidine ring, causing them to be deshielded. They will likely couple with the adjacent piperazine protons, resulting in a triplet or a more complex multiplet.[3][4] |
| Piperazine (4H, distal to pyrimidine) | 2.9 - 3.2 | Triplet (t) or Multiplet (m) | These protons are further from the deshielding influence of the pyrimidine ring and will therefore appear at a higher field (more shielded) compared to their counterparts.[3][5] They will couple with the adjacent piperazine protons. |
| NH (Piperazine) | 1.5 - 2.5 | Broad Singlet (br s) | The NH proton signal is often broad due to quadrupole broadening from the nitrogen and chemical exchange with the solvent. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[6][7] |
| Methyl (CH₃) | 3.1 - 3.4 | Singlet (s) | The methyl group is attached to the sulfonyl group, which is strongly electron-withdrawing. This deshields the methyl protons, causing them to resonate at a relatively downfield position for an alkyl group.[8] It will be a singlet as there are no adjacent protons. |
Spin-Spin Coupling
The piperazine ring protons are expected to exhibit vicinal coupling. In a simple, rapidly inverting chair conformation, the protons on adjacent carbons would couple with a typical coupling constant (³J) of around 5-7 Hz, leading to triplet-like signals. However, restricted rotation or a locked conformation can lead to more complex splitting patterns.[3][9]
Illustrative Spin-Spin Coupling
The following diagram illustrates the expected primary coupling interactions within the piperazine ring.
Figure 2. Vicinal coupling between adjacent piperazine protons.
Comparison with Alternative Structures
To build confidence in our predictive analysis, it is instructive to compare the expected spectrum with that of structurally related molecules.
-
2-(1-Piperazinyl)pyrimidine: In this simpler analogue, the pyrimidine protons are observed at approximately 8.3 ppm (doublet, H4/H6) and 6.5 ppm (triplet, H5).[10][11][12] The piperazine protons adjacent to the pyrimidine ring appear around 3.7 ppm, while the distal protons are around 2.8 ppm. Our predicted shifts for the piperazine protons in the target molecule are in good agreement with these values, with slight adjustments for the electronic influence of the methylsulfonyl group.
-
Substituted Piperazines: Studies on N-acyl and N-sulfonyl piperazines show that the protons on the carbons adjacent to the substituted nitrogen are significantly deshielded.[5][13] For instance, in 1-(phenylsulfonyl)piperazine, the protons alpha to the sulfonyl group are shifted downfield. This supports our prediction of a downfield shift for the piperazine protons adjacent to the pyrimidine ring in our target molecule.
-
Methyl Phenyl Sulfone: The methyl protons in methyl phenyl sulfone resonate around 3.0-3.1 ppm.[14] The presence of the pyrimidine ring in our target molecule is expected to have a minor electronic effect on the methylsulfonyl group's protons, justifying our predicted range of 3.1-3.4 ppm.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Adherence to a robust experimental protocol is critical for obtaining high-resolution, artifact-free spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the piperazine NH.[15]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. TMS is set to 0.00 ppm and serves as the reference point.[6]
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal. This step is crucial for obtaining high resolution.
-
Set the appropriate acquisition parameters:
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.[15]
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicities and coupling constants to elucidate the spin systems.
-
Experimental Workflow Diagram
Figure 3. Workflow for ¹H NMR data acquisition and processing.
Conclusion and Best Practices
The ¹H NMR spectral analysis of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine is a multifaceted task that relies on a solid understanding of fundamental NMR principles. While a definitive experimental spectrum is the ultimate goal, a predictive approach, as outlined in this guide, is a powerful exercise for any researcher. By dissecting the molecule into its constituent spin systems and considering the electronic effects of its functional groups, one can anticipate the key features of the spectrum with a high degree of confidence. When coupled with a meticulous experimental technique and comparison with known compounds, this approach provides a robust framework for the structural verification of this and other novel heterocyclic molecules. For unambiguous assignments, advanced 2D NMR techniques such as COSY and HSQC are recommended.
References
- Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(9), 573-583.
-
Fischer, J., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40579-40590. [Link]
-
Więckowska, A., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4829. [Link]
-
Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-675. [Link]
-
Krayushkin, M. M., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 30(9), 2007. [Link]
-
Schad, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]
- Yilmaz, F., & Parlak, C. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 461-468.
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
- Basavaraja, H. S., et al. (2010). Synthesis of novel piperazine and morpholine linked substituted pyrimidine derivatives as antimicrobial agents. Journal of Pharmaceutical Sciences and Research, 2(1), 5-12.
-
Yuan, Y., et al. (2022). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. RSC Advances, 12(1), 1-5. [Link]
- Salakhov, M. S., et al. (1976). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 12(5), 573-576.
-
Schad, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
-
SpectraBase. (n.d.). Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Gauthier, D. A., & Sarakinos, A. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 23(8), 1585-1595. [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)-6-pyridin-3-ylpyrimidin-2-amine. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]
-
Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. [Link]
- Patel, D., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides. Der Pharma Chemica, 7(1), 163-170.
-
Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][3][16]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
-
Wikipedia. (n.d.). Pyrimidinylpiperazine. Retrieved from [Link]
Sources
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 8. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR spectrum [chemicalbook.com]
- 11. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 12. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]
- 13. rsc.org [rsc.org]
- 14. 1-Methyl-4-(methylsulfonyl)-benzene(3185-99-7) 1H NMR spectrum [chemicalbook.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. 4-(6-((4-(Methylsulfonyl)piperazin-1-yl)Methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyriMidin-4-yl)Morpholine | 1146955-37-4 [chemicalbook.com]
Comparative Mass Spectrometry Guide: Elucidating Fragmentation Dynamics of Piperazinyl-Pyrimidine Scaffolds
Executive Summary & Strategic Context
Objective: To provide a rigorous, comparative analysis of mass spectrometry (MS) fragmentation pathways for piperazinyl-pyrimidine compounds, utilizing 1-(2-pyrimidinyl)piperazine (1-PP) as the primary model scaffold.
Target Audience: Analytical Chemists, DMPK Scientists, and Medicinal Chemists involved in kinase inhibitor development (e.g., Dasatinib analogs) and psychotropic drug profiling (e.g., Buspirone, Tandospirone).
The Challenge: Piperazinyl-pyrimidine scaffolds are ubiquitous in drug discovery but present unique analytical challenges. Their high polarity and multiple basic nitrogen sites lead to complex charge distribution. Furthermore, standard Ion Trap Collision-Induced Dissociation (CID) often fails to detect low-mass diagnostic ions due to the "1/3 rule" (low-mass cutoff), whereas Beam-Type CID (HCD/Q-TOF) provides a different spectral fingerprint. This guide compares these dissociation regimes to optimize detection sensitivity and structural elucidation.
Mechanistic Comparison: Trap-Based CID vs. Beam-Type HCD
This section compares the two dominant fragmentation methodologies for analyzing this scaffold.
The Scaffold Dynamics
The piperazinyl-pyrimidine structure contains three critical nitrogen environments:
-
Pyrimidine Ring Nitrogens: Low basicity (delocalized electrons).
-
Piperazine N1 (Pyrimidine-bound): Non-basic due to conjugation with the pyrimidine ring.
-
Piperazine N4 (Distal): Highly basic (
). This is the primary site of protonation in ESI(+).
Comparative Analysis Table
| Feature | Method A: Trap-Based CID (e.g., Linear Ion Trap) | Method B: Beam-Type HCD (e.g., Orbitrap, Q-TOF) |
| Activation Mode | Resonant Excitation (Slow heating) | Non-Resonant (Shock heating) |
| Energy Regime | Low (eV range, multiple collisions) | High (keV equivalent, fewer collisions) |
| Low-Mass Cutoff | Yes. Often loses ions < 28% of precursor m/z. | No. Detects full mass range.[1] |
| Key Benefit | MS | Rich Fingerprint: Detects m/z 79 (Pyrimidine) and m/z 85 (Piperazine ring) simultaneously. |
| Scaffold Specificity | Favors lowest energy pathway: Piperazine ring opening . | Accesses high-energy pathways: C-N bond cleavage between rings. |
Mechanistic Insight: The "122" Diagnostic Ion
A critical finding in this scaffold is the formation of the m/z 122 ion from the 1-PP core (m/z 165).
-
Mechanism: Protonation at N4 triggers a charge-remote fragmentation or a hydride shift, leading to the cleavage of the piperazine ring cross-bonds.
-
Structure: The m/z 122 ion retains the pyrimidine ring and the N1 nitrogen plus an ethylene bridge (
). -
Relevance: This ion is the standard quantifier for Buspirone metabolites but requires careful energy optimization to distinguish from isobaric interferences.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating by using the ratio of the "Ring Opening" fragment (m/z 122) to the "Linker Cleavage" fragment (m/z 79/97) as a system suitability test.
Materials & Setup
-
Column: C18 Charged Surface Hybrid (CSH) or Biphenyl phase (to retain polar amines).
-
Why: Standard C18 often yields poor peak shape for piperazines due to silanol interactions.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Maintains N4 protonation).
-
B: Acetonitrile + 0.1% Formic Acid.[1]
-
Avoid: Ammonium Acetate (can suppress ionization of the secondary amine).
-
Step-by-Step Acquisition Strategy
-
Source Optimization: Tune ESI voltage (typically 3.5 kV) to minimize in-source fragmentation (ISF). Check: If m/z 165 is observed in the MS1 scan of Buspirone (m/z 386), ISF is too high.
-
Energy Ramping (The "Breakdown Curve"):
-
Inject 1 µM standard of 1-(2-pyrimidinyl)piperazine.
-
Ramp Collision Energy (CE) from 10 to 60 eV (or NCE 15-50%).
-
Goal: Identify the "Crossover Point" where the precursor (m/z 165) intensity equals the product (m/z 122) intensity.
-
-
Validation Criteria:
-
At optimal CE, the intensity of m/z 122 should be >50% of the base peak.
-
Signal-to-Noise (S/N) for m/z 79 (Pyrimidine cation) must be >10:1 for confirmation.
-
Data Presentation & Visualization
Diagnostic Fragment Ions (Template: 1-PP, m/z 165)
| m/z (Fragment) | Proposed Structure | Origin | Energy Requirement |
| 165.1 | Protonated Precursor | N/A | |
| 122.1 | Pyrimidine-NH-CH=CH | Piperazine Ring Opening (Loss of C | Low - Medium |
| 108.0 | Pyrimidine-NH-CH | Piperazine Ring Cleavage (Loss of C | Medium |
| 96.1 | Pyrimidine-NH | C-N Linker Cleavage (Amine retention) | High |
| 79.0 | Pyrimidine Cation ( | C-N Linker Cleavage (Charge migration) | High (HCD Preferred) |
Pathway Visualization (DOT Diagram)
Caption: Fragmentation cascade of the 1-(2-pyrimidinyl)piperazine scaffold. Green nodes indicate diagnostic ions observable in standard CID; Red nodes require higher energy (HCD) or lack of low-mass cutoff.
Analytical Workflow (DOT Diagram)
Caption: Decision matrix for selecting the optimal dissociation method based on analytical goals (Quantification vs. Identification).
References
-
Analytical Methods (RSC). "A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma." Royal Society of Chemistry. Available at: [Link]
-
De Witte, B., et al. "Buspirone fragmentation to product ions with an m/z of 222, 180, and 122."[2] ResearchGate.[3] Available at: [Link]
-
Spectrochimica Acta Part A. "Mass spectrometric investigation of buspirone drug in comparison with thermal analyses and MO-calculations." PubMed. Available at: [Link]
- Journal of Chromatography B. "Quantification of a cytochrome P450 3A4 substrate, buspirone, in human plasma by liquid chromatography–tandem mass spectrometry." ScienceDirect. (Referenced via MagTechJournal snippet).
Sources
The Superior Reactivity of Methylsulfonyl Pyrimidines in Nucleophilic Aromatic Substitution: A Comparative Guide
For researchers, scientists, and drug development professionals, the functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. Nucleophilic aromatic substitution (SNAr) is a key transformation in this endeavor, and the choice of leaving group is paramount to the success of the reaction. This guide provides an in-depth comparison of the reactivity of methylsulfonyl- and chloro-substituted pyrimidines, leveraging experimental data to demonstrate the significant advantages of the methylsulfonyl group in SNAr reactions.
The pyrimidine core is a privileged scaffold in a vast number of biologically active compounds. The ability to selectively introduce substituents onto this heterocyclic system is crucial for modulating the pharmacological properties of drug candidates. While chloro-substituted pyrimidines have historically been common intermediates, their methylsulfonyl counterparts have emerged as significantly more reactive and versatile building blocks for SNAr reactions.
The Decisive Role of the Leaving Group in SNAr Reactivity
The SNAr reaction on a pyrimidine ring proceeds via a two-step addition-elimination mechanism. The first and often rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The second step involves the departure of the leaving group, which restores the aromaticity of the pyrimidine ring.
The superior reactivity of methylsulfonyl pyrimidines over their chloro-analogs can be attributed to two key electronic factors:
-
Enhanced Electrophilicity: The methylsulfonyl group (-SO₂Me) is a powerful electron-withdrawing group, significantly more so than a chloro substituent. This strong inductive and mesomeric electron withdrawal depletes the electron density of the pyrimidine ring, particularly at the carbon atom to which it is attached. This increased electrophilicity makes the ring much more susceptible to attack by nucleophiles.
-
Superior Leaving Group Ability: The methylsulfinate anion (MeSO₂⁻), the leaving group from a methylsulfonyl pyrimidine, is a highly stable species. Its negative charge is effectively delocalized over the two oxygen atoms and the sulfur atom. In contrast, the chloride ion (Cl⁻) is also a good leaving group, but the methylsulfinate anion is generally considered superior in this context due to its greater stability.
Computational studies have corroborated these principles, showing a significantly lower activation energy for the nucleophilic attack on 2-sulfonylated pyrimidines compared to their 2-halo counterparts.[1]
Unveiling the Reactivity Gap: Experimental Evidence
Direct quantitative comparisons of the reaction rates between methylsulfonyl- and chloro-substituted pyrimidines under identical conditions are often challenging to establish in the literature. This is primarily because the chloro derivatives are frequently far less reactive, to the point of being completely unreactive under conditions where the methylsulfonyl analogs react readily.[1][2]
A landmark study on the development of 2-sulfonylpyrimidines for selective protein arylation provides compelling evidence for this reactivity disparity. The researchers found that while 2-sulfonylpyrimidines reacted rapidly with thiol nucleophiles, the corresponding 2-chloro and 2-methylthio pyrimidines were "far less reactive to completely unreactive under the same conditions."[1][2] This qualitative observation is a powerful testament to the practical advantages of using methylsulfonyl pyrimidines in synthesis.
The same study provides extensive quantitative kinetic data for a wide range of substituted 2-sulfonylpyrimidines, demonstrating the tunability of their reactivity. The reaction rates could be modulated over nine orders of magnitude by altering the substituents on the pyrimidine ring.[1] For instance, the introduction of a strong electron-withdrawing group like a nitro group at the 5-position of a 2-sulfonylpyrimidine can increase the reaction rate by several orders of magnitude.[1]
While a direct side-by-side kinetic comparison with chloropyrimidines is often precluded by their low reactivity, the vast body of evidence points to a dramatic increase in reaction efficiency when a chloro group is replaced by a methylsulfonyl group.
Data at a Glance: Reactivity Comparison
| Leaving Group | General Reactivity in SNAr | Key Advantages | Limitations |
| Methylsulfonyl (-SO₂Me) | Very High | Excellent leaving group; strongly activates the pyrimidine ring towards nucleophilic attack; allows for reactions under mild conditions; reactivity is highly tunable through substitution on the pyrimidine ring. | Can be too reactive in some cases, leading to side reactions; requires an additional oxidation step from a thioether precursor. |
| Chloro (-Cl) | Moderate to Low | Commercially available starting materials are common; sufficient for some transformations, particularly with strong nucleophiles or at elevated temperatures. | Often requires harsh reaction conditions (high temperatures, strong bases); less reactive, leading to longer reaction times and lower yields; less amenable to fine-tuning of reactivity. |
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for performing SNAr reactions on methylsulfonyl- and chloro-substituted pyrimidines. It is important to note that optimal conditions will vary depending on the specific substrates and nucleophiles used.
Protocol 1: SNAr on a 2-Methylsulfonylpyrimidine with an Amine Nucleophile
This protocol is a representative example of the mild conditions often sufficient for the reaction of highly reactive methylsulfonyl pyrimidines.
Materials:
-
2-Methylsulfonylpyrimidine derivative (1.0 eq)
-
Amine nucleophile (1.1-1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Optional: Mild base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)) (1.5-2.0 eq)
Procedure:
-
To a stirred solution of the 2-methylsulfonylpyrimidine derivative in the chosen anhydrous solvent, add the amine nucleophile.
-
If the amine nucleophile is used as a salt, or if the reaction is sluggish, add the mild base.
-
Stir the reaction mixture at room temperature to 50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: SNAr on a 2-Chloropyrimidine with an Amine Nucleophile
This protocol illustrates the more forcing conditions that may be necessary for the less reactive chloropyrimidines.
Materials:
-
2-Chloropyrimidine derivative (1.0 eq)
-
Amine nucleophile (1.2-2.0 eq)
-
High-boiling polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or 1,4-Dioxane)
-
Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)) (1.5-2.0 eq)
Procedure:
-
To a stirred solution of the amine nucleophile in the chosen anhydrous solvent, add the strong base portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of the 2-chloropyrimidine derivative in the same solvent to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathway and Workflow
SNAr Mechanism on a Substituted Pyrimidine
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
General Experimental Workflow for SNAr
Caption: A generalized workflow for performing and analyzing an SNAr reaction.
Reactivity Comparison: Logical Relationship
Caption: The relationship between the leaving group and SNAr reactivity.
Conclusion
The choice between a methylsulfonyl and a chloro leaving group on a pyrimidine ring has profound implications for the efficiency and feasibility of SNAr reactions. The powerful electron-withdrawing nature and superior leaving group ability of the methylsulfonyl group render methylsulfonyl pyrimidines significantly more reactive than their chloro counterparts. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields, making them the preferred substrates for the synthesis of complex, functionalized pyrimidines in drug discovery and development. While chloropyrimidines remain useful in certain contexts, an understanding of the dramatic reactivity difference is essential for any researcher aiming to optimize their synthetic strategies.
References
- García-Ramos, Y., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Terrier, F. (2013).
- Bollong, M. J., et al. (2015). A general and scalable synthesis of 2-aryl and 2-alkyl pyrimidines via an electronically tuned SNAr approach. Organic Letters, 17(21), 5348-5351.
- Glaser, J., & Wu, Y. (2019). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Synfacts, 15(05), 0524.
- Couture, A., et al. (2007). A straightforward synthesis of 2,4-disubstituted pyrimidines from 2,4-dichloropyrimidine. Tetrahedron, 63(31), 7414-7420.
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry LibreTexts. Available at: [Link]
Sources
A Comparative Guide to Bioassay Validation for Novel 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine Kinase Inhibitors
This guide provides a comprehensive framework for the validation of bioassays essential for the preclinical development of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine derivatives as kinase inhibitors. Moving beyond a simple checklist of validation parameters, we delve into the scientific rationale behind the validation process, ensuring that the generated data is robust, reproducible, and relevant for regulatory submissions. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel kinase inhibitors from the bench to the clinic.
The Foundation: Regulatory Imperatives and Scientific Rigor
The validation of bioanalytical methods is a critical component of drug development, mandated by regulatory agencies worldwide. The International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) and the European Medicines Agency (EMA) provide comprehensive guidelines that form the bedrock of our validation strategies.[1][2][3] The core objective is to demonstrate that a specific bioassay is suitable for its intended purpose, ensuring the reliability and integrity of the data generated.[1]
The ICH M10 guideline on bioanalytical method validation and the now-superseded EMA Guideline on bioanalytical method validation (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2) outline the essential parameters that must be evaluated.[1][2][4] These include:
-
Specificity and Selectivity: The ability of the assay to measure the analyte of interest without interference from other components in the sample matrix.[5][6][7]
-
Accuracy: The closeness of the measured value to the true value.[5][6][7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5][6] This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.[6][8][9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[5][6]
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.[7][9]
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[10]
The Target Landscape: Validating Kinase Inhibition and Selectivity
For 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine derivatives, which are designed as kinase inhibitors, the initial and most critical bioassays are those that determine their potency and selectivity against the intended kinase target(s).
On-Target Potency: Beyond a Single IC50
Determining the half-maximal inhibitory concentration (IC50) is a cornerstone of kinase inhibitor characterization. However, a single IC50 value is insufficient for a comprehensive understanding of a compound's potency. A robust validation strategy involves generating dose-response curves under well-defined and controlled conditions.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and the test compound (4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine derivative) at various concentrations.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature for a specific period.
-
Signal Detection: Add a reagent (e.g., ADP-Glo™) that converts ADP produced during the kinase reaction into a luminescent signal.
-
Data Analysis: Measure the luminescence, which is proportional to kinase activity. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Validation Causality:
-
Why a dose-response curve? It provides a more complete picture of the inhibitor's potency and helps to identify any unusual inhibition patterns. A 10-point dose-response curve is preferred for reliable data.[14][15]
-
Why control for ATP concentration? Many kinase inhibitors are ATP-competitive. Therefore, the IC50 value is dependent on the ATP concentration in the assay. For meaningful comparisons, the ATP concentration should be at or near the Michaelis constant (Km) of the kinase for ATP.[16]
-
Why use a known inhibitor as a positive control? This validates the assay setup and ensures that the observed inhibition is due to the test compound and not an artifact of the experimental conditions.[17]
Selectivity Profiling: A Critical Step to Mitigate Off-Target Effects
Kinase inhibitors are notoriously promiscuous, often interacting with multiple kinases due to the conserved nature of the ATP-binding pocket.[18] Unintended off-target inhibition can lead to toxicity and confound the interpretation of in vivo studies.[13][14] Therefore, comprehensive selectivity profiling against a broad panel of kinases is essential.
Workflow for Kinase Selectivity Profiling:
Caption: A tiered approach to kinase selectivity profiling.
Validation Causality:
-
Why a tiered approach? It is a cost-effective strategy to first identify potential off-target interactions at a single high concentration before committing to more resource-intensive IC50 determinations.[14][15]
-
Why a large, diverse kinase panel? The human kinome is extensive, and off-target interactions can occur with kinases that are not closely related in sequence to the primary target.[18]
-
Why quantify selectivity? Simply listing off-target IC50 values is not enough. Calculating a selectivity score provides a quantitative measure to objectively compare and rank different compounds.[15]
Table 1: Comparison of Hypothetical Selectivity Profiles for Two Pyrimidine Derivatives
| Kinase | Compound A (IC50, nM) | Compound B (IC50, nM) |
| Target Kinase X | 10 | 15 |
| Off-Target Kinase Y | 500 | 50 |
| Off-Target Kinase Z | >10,000 | 200 |
| Selectivity Score | High | Low |
Cellular Context: Validating In-Cell Activity and Cytotoxicity
Biochemical assays, while essential, do not fully recapitulate the complex cellular environment. Therefore, validating the activity of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine derivatives in cell-based assays is a critical next step.
Cellular Target Engagement and Potency
Cell-based assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target kinase, and exert a biological effect.[19]
Experimental Protocol: Western Blot Analysis of Substrate Phosphorylation
-
Cell Culture and Treatment: Culture a relevant cell line that expresses the target kinase. Treat the cells with a range of concentrations of the test compound.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Western Blotting: Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Use an antibody against the total protein of the substrate as a loading control.[13]
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Validation Causality:
-
Why measure substrate phosphorylation? It provides a direct readout of the kinase's activity within the cell and confirms that the inhibitor is engaging its target.
-
Why use a loading control? It ensures that any observed changes in phosphorylation are not due to differences in the amount of protein loaded onto the gel.
Cytotoxicity and Therapeutic Index
While potent on-target inhibition is desired, it is equally important to assess the compound's general cytotoxicity. The therapeutic index, a ratio of the cytotoxic concentration to the effective concentration, is a key parameter in drug development.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cell lines in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce MTT to formazan.[20]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 for cytotoxicity.
Validation Causality:
-
Why use multiple cell lines? It provides a broader understanding of the compound's cytotoxic profile and can reveal potential cell-type specific effects.[21]
-
Why compare with a standard cytotoxic drug? This provides a benchmark for the compound's potency and helps to contextualize the results.[20]
ADME-Tox: Early Assessment of Drug-Like Properties
Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial to identify potential liabilities that could lead to late-stage attrition.[22][23][24]
Metabolic Stability
The rate at which a compound is metabolized will significantly impact its in vivo half-life and bioavailability.[25]
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate the test compound with liver microsomes (from human and other species) and NADPH (a cofactor for metabolic enzymes).[26]
-
Time Points: Collect samples at various time points.
-
Analysis: Quantify the amount of remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[26]
Validation Causality:
-
Why use liver microsomes? They contain a high concentration of cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism.[27]
-
Why use multiple species? It allows for an early assessment of potential species differences in metabolism, which is important for selecting the appropriate animal models for in vivo studies.
Cytochrome P450 (CYP) Inhibition
Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug affects the metabolism and clearance of another.[22][28]
Experimental Protocol: CYP Inhibition Assay (e.g., P450-Glo™ Assays)
-
Incubation: Incubate specific recombinant CYP enzymes with their respective probe substrates and the test compound at various concentrations.
-
Signal Detection: Use a luminescent-based assay to measure the activity of the CYP enzyme.
-
Data Analysis: Determine the IC50 value for the inhibition of each major CYP isoform (e.g., CYP3A4, 2D6, 2C9).
Cardiotoxicity: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[29][30] Therefore, early assessment of hERG liability is a regulatory requirement.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Preparation: Use a cell line stably expressing the hERG channel.
-
Patch Clamp Electrophysiology: Use an automated patch-clamp system to measure the hERG current in the presence of various concentrations of the test compound.
-
Data Analysis: Determine the IC50 for hERG channel inhibition.
Validation Causality:
-
Why automated patch clamp? It offers higher throughput compared to traditional manual patch clamp while maintaining high data quality.[31]
-
Why test at physiological temperature? The potency of some hERG inhibitors is temperature-dependent.[31]
Table 2: Summary of Key Bioassay Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria (Typical) | Rationale |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) | Ensures the measured value is close to the true value.[6][32] |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) | Demonstrates the reproducibility of the assay.[6][32] |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Confirms a proportional relationship between concentration and response.[9] |
| Selectivity | No significant interference at the LLOQ | Guarantees that the assay is measuring only the intended analyte. |
| Stability | Analyte concentration within ±15% of initial concentration | Ensures the integrity of the analyte during sample handling and storage. |
Conclusion: A Holistic Approach to Bioassay Validation
The validation of bioassays for 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine derivatives is a multifaceted process that requires a deep understanding of both the scientific principles and the regulatory landscape. By moving beyond a simple checklist and focusing on the causality behind experimental design, we can ensure the generation of high-quality, reliable data. This robust dataset will not only support the confident progression of lead candidates through the drug discovery pipeline but also form a solid foundation for successful regulatory submissions.
References
- ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13).
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
- European Medicines Agency guideline on bioanalytical method validation - Ovid. (n.d.).
- Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
- Enhance Your DMPK Studies with In Vitro Metabolism | Labcorp. (n.d.).
- ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd. (n.d.).
- GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. (2025, March 28).
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - Crossfire Oncology. (n.d.).
- Bioanalytical method validation: An updated review - PMC. (n.d.).
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9).
- In Vitro Metabolism - IQVIA Laboratories. (n.d.).
- GLP hERG assay validation following ICH E14/ S7B 2022 Q&A best practice guidelines. (n.d.).
- In vitro screening of drug metabolism during drug development: can we trust the predictions? - PubMed. (2005, June 15).
- Quality Guidelines - ICH. (n.d.).
- A beginners guide to ADME Tox - CellGS. (2024, March 11).
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.).
- Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4).
- ADME-Tox Assays - Promega Corporation. (n.d.).
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.).
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
- Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (2024, June 6).
- CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books. (n.d.).
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (2023, May 5).
- Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon - Benchchem. (n.d.).
- The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.).
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (2016, September 6).
- Target-Based ADME/Tox Assays | Thermo Fisher Scientific - ML. (n.d.).
- In Vitro ADME and Toxicology Assays - Eurofins Discovery. (n.d.).
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - bioRxiv.org. (2025, October 10).
- Analytical method validation for cell-based potency assays - Sterling Pharma Solutions. (2024, August 15).
- Kinase Selectivity Panels - Reaction Biology. (n.d.).
- Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System - Molecular Devices. (n.d.).
- ADME-Tox - Drug discovery & safety - BIOMEX GmbH. (n.d.).
- guidelines for the validation of analytical methods used in residue studies in animal tissues - Regional Representation for the Americas - WOAH. (n.d.).
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. (n.d.).
- SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES - Rasayan Journal of Chemistry. (n.d.).
- Journal of Chemical and Pharmaceutical Research, 2017, 9(11):150-164 Research Article Cytotoxicity Analysis of Some Novel Pyrimi - JOCPR. (2017).
- Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC. (2025, November 3).
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29).
- Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags - PubMed. (2012).
- Development and validation of a Qube automated patch clamp hERG assay at physiological temperatures - Sophion Bioscience. (n.d.).
- A guide for potency assay development of cell-based product candidates. (2013, October 7).
- Best practice in bioassay development - BioTechniques. (2019, August 14).
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. bioanalysisforum.jp [bioanalysisforum.jp]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scribd.com [scribd.com]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. database.ich.org [database.ich.org]
- 9. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 10. ovid.com [ovid.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. crossfire-oncology.com [crossfire-oncology.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. books.rsc.org [books.rsc.org]
- 19. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 20. Bot Verification [rasayanjournal.co.in]
- 21. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labcorp.com [labcorp.com]
- 23. cellgs.com [cellgs.com]
- 24. Drug discovery & safety: Evaluation of ADME-Tox. [biomex.de]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. nuvisan.com [nuvisan.com]
- 27. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [promega.com]
- 28. labs.iqvia.com [labs.iqvia.com]
- 29. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 30. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 31. sophion.com [sophion.com]
- 32. japsonline.com [japsonline.com]
A Comparative Guide to the Definitive Structure Confirmation of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine
A Senior Application Scientist's Perspective on Methodologies and Data Interpretation
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a novel compound such as 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine, a molecule with significant therapeutic potential, confirming its precise atomic arrangement is not merely a formality but a critical step that influences everything from its biological activity and patentability to its formulation and stability. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this molecule, with a primary focus on the gold standard: single-crystal X-ray diffraction. We will explore the causality behind experimental choices and present a self-validating protocol, while also objectively comparing its performance with alternative and complementary methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the three-dimensional structure of a molecule at atomic resolution.[1][2] It provides direct evidence of bond connectivity, stereochemistry, and intermolecular interactions within the crystal lattice. The resulting atomic coordinates offer an unparalleled level of detail, which is crucial for understanding structure-activity relationships (SAR) and for rational drug design.
Experimental Workflow: A Step-by-Step Protocol
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands both skill and a systematic approach. The following protocol outlines the key steps for the structure determination of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine.
Caption: Workflow for single-crystal X-ray diffraction analysis.
1. Crystal Growth: The Critical First Step
The success of an SCXRD experiment is heavily dependent on the quality of the single crystals. For small organic molecules like 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine, several techniques can be employed:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over days or weeks.[3][4][5] The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.
-
Vapor Diffusion: This technique is excellent for milligram quantities.[3] A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Slow Cooling: A nearly saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[4] This can be achieved by placing the container in a Dewar flask with hot water.
2. Crystal Selection and Mounting
A suitable crystal should be well-formed, have sharp edges, and be free of cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[1] The selected crystal is then carefully mounted on a goniometer head for data collection.
3. Preliminary Screening and Data Collection
The mounted crystal is placed in the X-ray beam of a diffractometer. A few initial diffraction images are collected to determine the unit cell parameters and assess the crystal's quality. If the crystal is suitable, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[6][7]
4. Data Processing: Integration and Scaling
The raw diffraction images are processed to measure the intensity of each reflection. This process involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption). The data is then scaled to account for variations in experimental conditions.[6][7]
5. Structure Solution and Refinement
The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[8] For small molecules, this is typically solved using direct methods or the Patterson method.[9] These methods provide an initial electron density map from which a preliminary model of the structure can be built. This model is then refined using a least-squares procedure to improve the agreement between the observed and calculated diffraction data.[10]
6. Validation and Data Deposition
The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are typically presented in a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment. This file can be deposited in a public database such as the Cambridge Structural Database (CSD) maintained by the Cambridge Crystallographic Data Centre (CCDC).[11][12][13][14]
Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable and often complementary information.
Caption: A simplified decision tree for the structural elucidation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[15][16][17] 1D (¹H and ¹³C) and 2D NMR experiments provide information about the chemical environment of each atom, their connectivity, and spatial proximity.
-
¹H NMR: Provides information about the number and types of protons in the molecule, as well as their neighboring protons through spin-spin coupling. For 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine, we would expect to see signals for the pyrimidine ring protons, the piperazine ring protons, and the methyl protons of the sulfonyl group.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms, helping to piece together the molecular framework.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[18][19][20] It provides the molecular weight of the compound and can also offer structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.[21]
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantage | Limitation |
| X-ray Crystallography | Definitive 3D structure, stereochemistry, packing | High-quality single crystals (0.1-0.3 mm) | Low to Medium | Unambiguous atomic resolution structure | Crystal growth can be a bottleneck[22] |
| NMR Spectroscopy | Connectivity, stereochemistry in solution, dynamics | Soluble sample (mg scale) | High | Provides information on structure in solution | Can be complex to interpret for large molecules |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | Small amount of sample (µg to ng) | High | High sensitivity and accuracy for molecular weight | Provides limited information on stereochemistry |
Conclusion
For the definitive structure confirmation of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine, single-crystal X-ray diffraction is the unparalleled method of choice. It provides an unambiguous three-dimensional model of the molecule, which is invaluable for all subsequent stages of drug development. However, a comprehensive structural elucidation strategy should integrate data from multiple techniques. Mass spectrometry provides a rapid and accurate determination of the molecular weight and formula, while NMR spectroscopy reveals the molecular structure and dynamics in solution. Together, these techniques provide a holistic understanding of the molecule, ensuring its identity, purity, and structural integrity.
References
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
-
HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep. Retrieved from [Link]
-
Indian Institute of Science. (n.d.). CCDC – Cambridge Crystallographic Data Centre. SERC@IISc. Retrieved from [Link]
-
ResearchGate. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]
-
DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
-
IB Colourful Solutions in Chemistry. (n.d.). Mass spectrometry of organic compounds. Retrieved from [Link]
-
CCP4 wiki. (2025, December 13). Solve a small-molecule structure. Retrieved from [Link]
-
Organic Chemistry Class Notes. (n.d.). Mass Spec and IR Spectroscopy in Organic Chem. Retrieved from [Link]
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1033–1040.
-
International Union of Crystallography. (2017, April 13). International Union of Crystallography (IUCr). Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Welcome to the International Union of Crystallography. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]
- Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2960-2964.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2226.
-
Gitter, S. R., et al. (2025, August 30). NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. arXiv.org. Retrieved from [Link]
- Cooper, R. I., & Watkin, D. J. (2016). Recent advances in small molecule refinement. IUCrJ, 3(5), 333-341.
-
Westin, J. (n.d.). Mass spectrometry (MS). Jack Westin. Retrieved from [Link]
- Huang, Z., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15116-15127.
-
International Union of Crystallography. (n.d.). IUCr Journals. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
-
Oxford Academic. (n.d.). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography. Retrieved from [Link]
-
HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]
- Kanan, M. W., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15116-15127.
-
University of Durham. (n.d.). Structure Refinement. Retrieved from [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]
-
Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]
- Read, R. J., & Oeffner, R. D. (2017). X-ray data processing. Acta Crystallographica Section D, 73(Pt 2), 97–107.
-
FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
- Read, R. J., & Oeffner, R. D. (2017). X-ray data processing. Acta Crystallographica Section D, 73(Pt 2), 97–107.
Sources
- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 2. excillum.com [excillum.com]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. portlandpress.com [portlandpress.com]
- 7. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Introduction [pd.chem.ucl.ac.uk]
- 11. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]
- 12. CCDC – Cambridge Crystallographic Data Centre – SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE [serc.iisc.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]
- 15. jchps.com [jchps.com]
- 16. [2509.00640] NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization [arxiv.org]
- 17. kananlab.stanford.edu [kananlab.stanford.edu]
- 18. hscprep.com.au [hscprep.com.au]
- 19. fiveable.me [fiveable.me]
- 20. jackwestin.com [jackwestin.com]
- 21. IB Colourful Solutions in Chemistry [ibchem.com]
- 22. sptlabtech.com [sptlabtech.com]
4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine: Handling & Disposal Protocol
[1][2][3]
Executive Summary & Immediate Action
Compound: 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine Primary Hazard Class: Irritant / Corrosive (Structure-dependent) / Acute Toxin (Oral) Disposal Method: High-Temperature Incineration (Combustible Organic Waste) Critical Prohibition: DO NOT discharge into municipal sewage or laboratory drains.[1][2]
Chemical Profile & Risk Assessment
As a Senior Application Scientist, I prioritize understanding the "Why" behind the safety protocol. This compound is not just "waste"; it is a bifunctional intermediate with specific reactivity profiles that dictate its handling.
Structural Analysis & Causality
This molecule possesses two distinct functional regions that drive its disposal requirements:
-
The Methylsulfonyl Group (
): This is a potent electron-withdrawing group and a good leaving group.[1] It renders the pyrimidine ring electrophilic, making it susceptible to nucleophilic attack.-
Disposal Implication: The compound remains chemically active.[1] In a waste container, it can react with strong nucleophiles (amines, thiols) exothermically.
-
-
The Piperazine Ring: A secondary amine that acts as a base.[1]
-
Disposal Implication: It will form salts with acids.[1] If mixed with strong acidic waste, it can generate heat (neutralization enthalpy), potentially pressurizing waste drums.
-
GHS Hazard Classification (Derived from Functional Analogs)
While specific SDS data for this exact intermediate may vary by purity, its functional groups mandate the following precautionary classification based on analogous pyrimidine derivatives [1, 2]:
| Hazard Type | Code | Description | Handling Consequence |
| Acute Toxicity | H302 | Harmful if swallowed.[1][3][4][5] | Double-glove; specific waste labeling required.[1] |
| Skin/Eye | H314/H319 | Causes severe skin burns/eye irritation.[1] | Face shield required during liquid transfer.[1] |
| Environmental | H412 | Harmful to aquatic life with long-lasting effects.[1] | Zero-tolerance for drain disposal.[1] |
Waste Segregation & Compatibility
Trustworthiness in the lab comes from preventing "mystery reactions" in the waste bin.[1] Follow this segregation logic:
-
Incompatible With:
-
Recommended Waste Stream:
-
Solid Waste: Segregated "Hazardous Organic Solids" bin.
-
Liquid Waste: "Non-Halogenated Organic" solvent waste (assuming dissolved in DMSO, Methanol, or Ethanol). Note: If dissolved in DCM/Chloroform, use "Halogenated" waste.
-
Operational Disposal Procedures
Scenario A: Disposal of Pure Solid Substance
-
Containment: Transfer the solid substance into a sealable, chemically resistant primary container (HDPE jar or glass vial).
-
Secondary Containment: Place the primary container inside a clear, sealable hazardous waste bag (4-mil polyethylene).
-
Labeling: Affix a hazardous waste tag.
-
Disposal: Deposit in the Solid Incineration drum.
Scenario B: Disposal of Reaction Mixtures (Liquids)
Common context: The compound is in a reaction mother liquor (e.g., DMF, DMSO, or Ethanol).
-
pH Check: Dip a pH strip into the waste solution.[1]
-
If pH < 4: Neutralize slowly with Sodium Bicarbonate (
) to pH 6-8 to prevent reaction with other basic wastes in the bulk drum.[1]
-
-
Solvent Identification: Determine the primary solvent.[1]
-
Transfer: Pour into the appropriate carboy using a funnel. Do not fill >90% capacity.
-
Rinsing: Triple rinse the original flask with the compatible solvent.[1] Add rinsate to the waste carboy.[1]
Visual Decision Matrix (Logic Flow)
The following diagram illustrates the decision-making process for disposing of this specific compound, ensuring compliance and safety.
Figure 1: Decision matrix for segregating 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine waste streams.
Emergency Spill Response
In the event of a benchtop spill, immediate containment prevents facility contamination.
-
Evacuate & Ventilate: If the powder is fine and airborne, clear the immediate area.[1]
-
PPE Upgrade: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.
-
Dry Spill:
-
Wet Spill:
References
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
